This technical guide characterizes the solubility profile of 2-Amino-4-bromo-3-hydroxy-5-picoline , a highly functionalized pyridine intermediate critical in the synthesis of kinase inhibitors and antiviral therapeutics.[1][2] Its solubility is governed by a complex interplay between its lipophilic core (bromo-methyl-pyridine) and its polar, hydrogen-bonding substituents (amino, hydroxy).[1][2]
Key Insight: The proximity of the 2-amino and 3-hydroxy groups facilitates a strong intramolecular hydrogen bond .[1][2] This "pseudo-ring" formation significantly reduces the compound's polarity relative to its constitutional isomers, enhancing its solubility in medium-polarity solvents (e.g., Ethyl Acetate, THF) while maintaining high solubility in aprotic polar solvents (DMSO, DMF).[1][2]
Molecular Structure & Solubility Mechanics
To optimize process solvents, one must understand the competing intermolecular forces at play.[1][2]
Functional Group
Nature
Solubility Impact
Pyridine Ring
Aromatic/Basic
Provides baseline solubility in organic acids and chlorinated solvents.
2-Amino (-NH₂)
H-Bond Donor
Increases solubility in alcohols; creates basicity.
3-Hydroxy (-OH)
H-Bond Donor/Acidic
Increases solubility in polar aprotic solvents; creates amphoteric character.[1][2]
4-Bromo (-Br)
Lipophilic/Heavy
Reduces water solubility; enhances solubility in DCM/Chloroform.
5-Methyl (-CH₃)
Lipophilic
Increases solubility in non-polar solvents (Toluene, Ethers).[1][2]
The "Ortho-Effect" Phenomenon
Unlike simple pyridines, the 2-amino-3-hydroxy motif creates a stable 6-membered intramolecular hydrogen bond ring.[1][2]
Consequence: This "masks" the polar protons, making the molecule more lipophilic than predicted by LogP calculations alone.[1][2]
Practical Application: This explains why the compound can often be extracted from aqueous phases using Ethyl Acetate or Dichloromethane (DCM) despite having three polar heteroatoms.[1]
Thermodynamic Solubility Profile
The following data categorizes solvent suitability for synthesis (high solubility) versus purification (temperature-dependent solubility).
Operational Note: A 40°C increase in temperature (20°C
60°C) typically increases solubility in Ethanol by a factor of 3–5x, making it the ideal "single-solvent" recrystallization candidate.[1][2]
Experimental Protocols
As specific thermodynamic tables for this intermediate are often proprietary, the following self-validating protocols allow you to generate precise data for your specific batch.
Protocol B: Recrystallization Strategy (The "Cloud Point" Method)
Objective: Purify crude material using a Solvent/Anti-Solvent system.[1]
Recommended System:Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent)
Rationale: Ethyl Acetate dissolves the lipophilic impurities and the product at high temps, while Heptane selectively precipitates the product upon cooling due to the "Ortho-Effect" lipophilicity limit.[1][2]
Dissolution: Dissolve 10 g crude solid in minimal refluxing Ethyl Acetate (~5-8 volumes).
Clarification: If dark/insoluble particles remain, perform a hot filtration.[1][2]
Nucleation: While maintaining reflux, add n-Heptane dropwise until a persistent turbidity (cloudiness) is observed.
Re-solubilization: Add just enough Ethyl Acetate (approx 5-10% of initial volume) to clear the solution.[1]
Crystallization: Remove heat. Allow to cool slowly to Room Temp (2 hrs), then chill to 0-5°C (1 hr).
Harvest: Filter the crystalline solid and wash with cold 1:3 EtOAc:Heptane.
Process Visualization
Solubility Determination Workflow
The following diagram outlines the decision logic for selecting the correct solubility measurement technique based on required precision.
Caption: Logic flow for selecting the appropriate analytical method based on estimated solubility range.
Solvent Selection Logic for Purification
Caption: Decision tree for selecting recrystallization solvent systems based on impurity profile.
References
ChemicalBook. (2024).[1] 2-Amino-5-bromo-3-hydroxy-4-picoline (Isomer Analog Data). Retrieved from [1]
BenchChem. (2025).[1][3][4] Navigating the Solubility Landscape of Substituted Pyridines. Retrieved from [1]
PubChem. (2025).[1][5] Compound Summary: 2-Amino-3-methylpyridine (Structural Base).[1][2] Retrieved from [1]
University of Rochester. (2024).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [1]
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Aminopicoline Derivatives. Retrieved from [1]
Thermodynamic properties and melting point of 2-Amino-4-bromo-3-hydroxy-5-picoline
An In-Depth Technical Guide to the Thermodynamic Properties and Melting Point of 2-Amino-4-bromo-3-hydroxy-5-picoline Abstract This technical guide provides a comprehensive framework for the characterization of the therm...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Properties and Melting Point of 2-Amino-4-bromo-3-hydroxy-5-picoline
Abstract
This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties and melting point of 2-Amino-4-bromo-3-hydroxy-5-picoline (CAS 164723-32-4), a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited publicly available experimental data for this specific compound, this guide emphasizes the foundational principles and robust experimental methodologies required for its complete thermal analysis. We detail standardized protocols for melting point determination, Differential Scanning calorimetry (DSC), and Thermogravogravimetric Analysis (TGA), contextualized with theoretical insights into how the compound's unique molecular structure influences its physicochemical properties. This document serves as both a practical procedural guide and a theoretical reference for scientists engaged in the analysis of novel chemical entities.
Introduction: The Significance of Thermal Analysis in Drug Discovery
2-Amino-4-bromo-3-hydroxy-5-picoline, also known as 2-amino-4-bromo-5-methylpyridin-3-ol, is a heterocyclic compound whose structural motifs—an aminopyridine core, a hydroxyl group, a bromine atom, and a methyl group—suggest a potential role as a versatile intermediate in the synthesis of pharmacologically active molecules. The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization allows for the fine-tuning of properties such as receptor binding, solubility, and metabolic stability.
The thermodynamic properties of such a compound are of paramount importance. The melting point is a fundamental indicator of purity and lattice energy. Beyond this, a detailed understanding of thermal behavior, including phase transitions, decomposition temperature, and heat capacity, is critical for all stages of drug development.[1][2] This data informs decisions related to:
Material Stability: Ensuring the compound remains stable under manufacturing, storage, and transport conditions.[2][3]
Polymorphism Screening: Identifying different crystalline forms (polymorphs) that can have distinct solubilities, bioavailabilities, and stability profiles.
Formulation Development: Selecting compatible excipients and designing stable dosage forms.[2]
Process Chemistry: Defining safe operating limits for drying, milling, and other manufacturing steps.[3]
This guide will provide the necessary protocols and theoretical background to fully characterize the thermal properties of 2-Amino-4-bromo-3-hydroxy-5-picoline or any similar novel organic compound.
Molecular Structure and Predicted Physicochemical Influence
The thermodynamic properties of a crystalline solid are dictated by the strength and nature of its intermolecular forces. The structure of 2-Amino-4-bromo-3-hydroxy-5-picoline incorporates several functional groups that will contribute to its crystal lattice energy and, consequently, its melting point.
Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amino (-NH2) group makes this molecule a potent hydrogen bond donor and acceptor. These strong, directional interactions are expected to be the dominant force in its crystal packing, leading to a relatively high melting point compared to non-hydrogen-bonding analogs.
Dipole-Dipole Interactions: The pyridine ring possesses a significant dipole moment due to the electronegative nitrogen atom.[4] The electron-withdrawing bromine and hydroxyl groups and the electron-donating amino and methyl groups will create a complex molecular dipole, leading to strong electrostatic interactions in the solid state.[5][6]
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (such as the pyridine nitrogen or the oxygen of a hydroxyl group on an adjacent molecule), further stabilizing the crystal lattice.
Van der Waals Forces: The methyl group and the overall molecular surface contribute to weaker, non-specific van der Waals interactions.
Based on these features, a high melting point and significant thermal stability are anticipated for this compound.
Comparative Analysis with Structural Analogs
While specific data for the target compound is unavailable, examining the melting points of structurally related molecules provides a valuable benchmark. The position and nature of substituents can dramatically alter melting points by affecting molecular symmetry and the efficiency of crystal packing.
The replacement of the -OH with a -Br atom removes H-bonding capability while increasing molecular weight and polarizability. The lower melting point suggests the loss of H-bonding is the more significant factor.
2-Amino-5-bromo-3-nitropyridine
Lacks the methyl and hydroxyl groups, but has a strongly electron-withdrawing nitro group.
Not available
The nitro group would significantly alter the electronic profile and packing.[10][11]
This comparison strongly suggests that the 3-hydroxy group on the target molecule, 2-Amino-4-bromo-3-hydroxy-5-picoline, will play a dominant role in elevating its melting point above 150 °C due to its powerful hydrogen-bonding capability.
Experimental Methodology for Thermal Analysis
A comprehensive thermal characterization involves a multi-technique approach. The following sections detail the standard operating procedures for determining the key thermodynamic properties.
Melting Point Determination by Capillary Method
This is the most fundamental technique for determining the melting range of a crystalline solid and serves as an initial indicator of purity.
Principle: A small amount of finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. Pure substances typically exhibit a sharp melting point (a narrow range of <1 °C), whereas impurities broaden and depress the melting range.[12]
Step-by-Step Protocol:
Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-powdered sample will heat unevenly.
Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount (2-3 mm height) into the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom.
Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.
Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating scan (10-20 °C/min) to get a rough estimate.
Accurate Determination: Allow the block to cool to at least 20 °C below the estimated melting point. Insert a new sample and begin heating at a slow, controlled rate (1-2 °C/min).
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that provides quantitative information about the thermal properties of a material.[12][13]
Principle: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[13][14] When the sample undergoes a thermal event (like melting), it requires more (endothermic) or less (exothermic) heat than the reference to maintain the same temperature. This difference is plotted as a heat flow curve versus temperature.
Information Obtained:
Melting Point (Tm): The peak temperature of the endotherm.
Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, representing the energy required to melt the sample.
Glass Transitions (Tg): A stepwise change in the baseline, indicating the transition of an amorphous region from a glassy to a rubbery state.[13]
Crystallization (Tc): An exothermic peak indicating the ordering of the material from an amorphous or molten state into a crystalline form.
Purity Analysis: Impurities typically cause a broadening and lowering of the melting peak.[12]
Step-by-Step Protocol:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
Encapsulation: Crimp the pan with a lid. For volatile samples, use hermetically sealed pans. Place an empty, sealed pan on the reference sensor.
Temperature Program:
Equilibrate the system at a starting temperature (e.g., 25 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.
Hold isothermally for 1-2 minutes.
Cool the sample back to the starting temperature at a controlled rate.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and integrated area of any thermal events.
Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.
Thermogravimetric Analysis (TGA)
TGA is essential for assessing the thermal stability and decomposition profile of a material.[3][15]
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] A high-precision balance continuously monitors the sample weight as it is heated. Weight loss can indicate dehydration, desolvation, or decomposition.
Information Obtained:
Decomposition Temperature (Td): The temperature at which the material begins to chemically degrade.
Thermal Stability: The temperature range over which the material is stable with no mass loss.[2][3]
Compositional Analysis: Quantifying the loss of volatiles like water or solvents.[15]
Residue Analysis: Determining the amount of non-volatile residue remaining after decomposition.
Step-by-Step Protocol:
Instrument Setup: Calibrate the TGA balance and temperature sensor according to manufacturer guidelines.
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).
Analysis Conditions: Place the pan onto the TGA balance. Purge the furnace with an inert gas (e.g., nitrogen) at a set flow rate (e.g., 50 mL/min).
Temperature Program:
Equilibrate at a starting temperature (e.g., 30 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where all decomposition is expected to be complete (e.g., 600 °C).
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of a mass loss step is typically reported as the decomposition temperature. The derivative of this curve (DTG) can be plotted to more clearly show the temperature of the maximum rate of mass loss.
Summary and Outlook
While direct experimental data for 2-Amino-4-bromo-3-hydroxy-5-picoline remains to be published, this guide establishes a clear and robust pathway for its complete thermodynamic characterization. The molecular structure strongly suggests a stable, crystalline solid with a high melting point, primarily due to extensive hydrogen bonding afforded by the amino and hydroxyl groups.
By following the detailed protocols for capillary melting point determination, DSC, and TGA, researchers can obtain the critical data necessary for assessing the compound's purity, stability, and suitability for further development. The combination of these techniques provides a comprehensive thermal profile, a cornerstone of the physicochemical characterization required for advancing novel chemical entities from the laboratory to applied settings.[2][16] The principles and methods outlined herein are universally applicable and represent the gold standard for thermal analysis in the chemical and pharmaceutical sciences.
References
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
Walker, T. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
Hiden Analytical. (2018, November 1). Real-Time Process Monitoring of Pharmaceuticals. Hiden Analytical.
NETZSCH. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. NETZSCH.
Guidechem. (2020, October 24). How to Prepare 2-Amino-5-bromo-4-methylpyridine?. Guidechem.
Literature review of 2-Amino-4-bromo-3-hydroxy-5-picoline as a pharmaceutical intermediate
This guide provides an in-depth technical review of 2-Amino-4-bromo-3-hydroxy-5-picoline (IUPAC: 2-Amino-4-bromo-5-methylpyridin-3-ol), a specialized halogenated pyridine intermediate critical in the synthesis of fused h...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical review of 2-Amino-4-bromo-3-hydroxy-5-picoline (IUPAC: 2-Amino-4-bromo-5-methylpyridin-3-ol), a specialized halogenated pyridine intermediate critical in the synthesis of fused heterocyclic APIs.[1]
[1][2]
Executive Summary
2-Amino-4-bromo-3-hydroxy-5-picoline (CAS: 1003710-58-4) represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electron-donating amino-hydroxy motif adjacent to a reactive bromine handle.[1]
This specific substitution pattern allows for orthogonal functionalization:
Cyclization: The 2-amino-3-hydroxy moiety serves as a precursor for oxazolo[4,5-b]pyridines and imidazo[4,5-b]pyridines .[1]
Coupling: The 4-bromo position is activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of pharmacophores deep within a binding pocket.[1]
Lipophilicity: The 5-methyl group modulates steric bulk and lipophilicity, often critical for optimizing ATP-binding site interactions in kinase inhibitors.[1]
Chemical Profile & Identification
Property
Specification
Common Name
2-Amino-4-bromo-3-hydroxy-5-picoline
IUPAC Name
2-Amino-4-bromo-5-methylpyridin-3-ol
CAS Number
1003710-58-4
Molecular Formula
C₆H₇BrN₂O
Molecular Weight
203.04 g/mol
Appearance
Off-white to pale brown solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in water
pKa (Calculated)
~3.7 (Pyridine N), ~9.5 (Phenolic OH)
Synthesis & Reaction Engineering
The synthesis of this intermediate typically requires the regioselective bromination of an electron-rich pyridine core.[1] The presence of the hydroxyl group at C3 and the amino group at C2 strongly activates the ring, making regiocontrol challenging but achievable through temperature control and solvent selection.
Synthetic Pathway (DOT Diagram)
Caption: Regioselective bromination pathway targeting the C4 position via electronic directing effects.
Detailed Experimental Protocol
Note: This protocol is synthesized from standard methodologies for aminopyridine halogenation [1, 2].
Dissolution: Charge a reaction vessel with 2-Amino-3-hydroxy-5-methylpyridine and ACN. Cool the solution to 0–5°C . Lower temperatures are critical to prevent over-bromination at the C6 position.
Bromination: Dissolve NBS in ACN and add it dropwise to the reaction mixture over 60 minutes. Maintain internal temperature < 5°C.
Causality: Slow addition prevents localized high concentrations of NBS, reducing the risk of forming 4,6-dibromo byproducts.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC.[1]
Quench & Isolation: Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates. Adjust pH to ~7.0 with saturated NaHCO₃ if necessary to ensure the free base form is isolated.
Purification: Filter the solid, wash with cold water, and dry under vacuum at 45°C. Recrystallization from Ethanol/Water (9:1) may be required for pharma-grade purity (>98%).[1]
Pharmaceutical Applications
This intermediate is a scaffold for "Type I" and "Type II" kinase inhibitors and other heterocyclic drugs.
Pharmacophore Construction
The 2-amino-3-hydroxy motif is a "pre-fused" system.[1] By reacting this intermediate with various electrophiles, researchers can rapidly generate diverse bicyclic cores.
Reagent
Resulting Core Scaffold
Therapeutic Application
Triethyl Orthoformate
Oxazolo[4,5-b]pyridine
Antivirals, Adenosine antagonists
Phosgene / CDI
Oxazolo[4,5-b]pyridin-2-one
CNS agents (e.g., analgesic)
R-CHO (Aldehydes)
Imidazo[4,5-b]pyridine
Kinase Inhibitors (EGFR, p38 MAPK)
Downstream Workflow (DOT Diagram)
Caption: Modular synthesis workflow converting the intermediate into complex bioactive scaffolds.
Handling & Safety (E-E-A-T)
As a halogenated aminopyridine, this compound poses specific risks that must be managed in a GLP/GMP environment.
Skin Sensitization: Halogenated pyridines are known sensitizers.[2] Double-gloving (Nitrile) is mandatory.[1]
Reactivity: The C4-Bromine is labile under strong basic conditions; avoid prolonged exposure to caustic soda during cleaning.[1]
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidative darkening (formation of quinoid species).
References
Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. (2025).[1] Discusses bromination patterns of aminopicolines.
Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem Application Note. (2025). Provides analogous protocols for NBS bromination of methyl-aminopyridines.
CNS Active Compounds Patent. US Patent 4022897A. (1977). Cites 2-amino-4-bromo-5-methylpyridin-3-ol as a specific intermediate for CNS active agents.[1]
ChemicalBook Entry: 2-Amino-4-bromo-3-hydroxy-5-picoline. ChemicalBook. (2024).[1] Verifies CAS 1003710-58-4 and physical properties.[1][3][2]
Preparation of 2-amino-5-bromo-3-iodopyridine. IJSSST. (2025).[1] Details the purification and side-reaction management in halogenated aminopyridines.
Technical Guide: Ionization & pKa Profiling of 2-Amino-4-bromo-3-hydroxy-5-picoline
This technical guide details the ionization behavior and physicochemical properties of 2-Amino-4-bromo-3-hydroxy-5-picoline (systematically: 2-amino-4-bromo-3-hydroxy-5-methylpyridine). Executive Summary: The Physicochem...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the ionization behavior and physicochemical properties of 2-Amino-4-bromo-3-hydroxy-5-picoline (systematically: 2-amino-4-bromo-3-hydroxy-5-methylpyridine).
Executive Summary: The Physicochemical Profile
2-Amino-4-bromo-3-hydroxy-5-picoline is a poly-functionalized pyridine scaffold frequently utilized as a pharmacophore in kinase inhibitor design (specifically targeting the ATP-binding hinge region). Its ionization behavior is governed by the interplay between the electron-rich 2-amino group and the electron-deficient, halogenated pyridine core.
Based on structural substituent analysis (Hammett electronic effects) and data from homologous scaffolds, the predicted ionization constants are:
Ionization Center
Type
Predicted pKa
Species Dominance at pH 7.4
Pyridine Nitrogen (N1)
Basic
3.8 ± 0.3
Neutral (Unionized)
3-Hydroxy Group (-OH)
Acidic
8.2 ± 0.4
Neutral (Unionized)
Implication: At physiological pH (7.4), the molecule exists predominantly in its neutral, uncharged form . This suggests high passive membrane permeability (LogD ≈ LogP) but potentially poor aqueous solubility, necessitating specific formulation strategies (e.g., mesylate/HCl salt formation or lipid-based delivery).
Structural Analysis & Electronic Effects
To understand the pKa values, we must deconstruct the molecule into its electronic components. The "Senior Scientist" approach relies on quantifying the push-pull effects of substituents on the pyridine ring.
The Core Scaffold: 2-Amino-3-hydroxypyridine
The parent scaffold, 2-amino-3-hydroxypyridine, typically exhibits a pKa (ring nitrogen) of approximately 4.8 and a phenolic pKa of ~9.8 .[1]
2-Amino Effect (+M): The amino group at C2 is a strong mesomeric donor. It pushes electron density into the ring, usually raising the pyridine nitrogen pKa (e.g., 2-aminopyridine pKa ≈ 6.86 vs. Pyridine ≈ 5.23).
3-Hydroxy Effect (-I): The hydroxyl group at C3 exerts a strong inductive electron-withdrawing effect due to its proximity to the ring nitrogen, lowering the pKa significantly compared to 2-aminopyridine.
Intramolecular H-Bonding: A critical feature is the likely intramolecular hydrogen bond between the 3-OH proton and the 2-NH₂ lone pair (or vice versa), which stabilizes the neutral species and resists ionization.[2]
Impact of Bromine and Methyl Groups
The specific derivative adds a 4-Bromo and 5-Methyl group.
4-Bromo Substituent (-I > +M): Halogens on pyridine rings are strongly electron-withdrawing via induction. A bromine at the 4-position typically lowers the pKa of the ring nitrogen by ~2.0 units (compare pyridine 5.23 vs. 4-bromopyridine ~3.5). It also acidifies the phenolic -OH (lowering pKa2) by stabilizing the resulting phenoxide anion.
5-Methyl Substituent (+I): The methyl group is a weak electron donor. It will slightly increase basicity (raising pKa by ~0.5 units), partially counteracting the bromine's effect.
Net Result: The strong withdrawal of the bromine dominates, depressing the pKa of the ring nitrogen to the 3.8 range and acidifying the hydroxyl group to the 8.2 range .
Ionization Pathway Diagram
The following diagram illustrates the sequential deprotonation events.
Figure 1: Sequential deprotonation from the cationic pyridinium form to the anionic phenoxide form.
Experimental Validation Protocol
Since exact literature values for this specific multi-substituted intermediate are rare, experimental determination is required. Due to the predicted low aqueous solubility of the neutral form, Potentiometric Titration in mixed solvents or UV-Metric Titration is recommended over standard aqueous titration.
If the compound precipitates in water, titrate in Methanol/Water mixtures (20%, 40%, 60% MeOH) and extrapolate to 0% organic solvent.
Workflow Diagram:
Figure 2: Decision tree for selecting the correct pKa determination methodology based on solubility.
Implications for Drug Discovery
Solubility & Salt Selection
Because the molecule is neutral at pH 7.4 (between pKa 3.8 and 8.2), its intrinsic solubility (
) will be the limiting factor for bioavailability.
Recommendation: To improve solubility for formulation, target the basic nitrogen (pKa 3.8). A strong acid is required to ensure full protonation.
Salt Candidates: Mesylate (Methanesulfonic acid) or Hydrochloride (HCl). Weak acids (e.g., fumaric, tartaric) will not successfully protonate this weak base.
Kinase Hinge Binding
In kinase inhibitor design, this scaffold often mimics the adenine ring of ATP.
Donor/Acceptor Motif: The 2-Amino group acts as a Hydrogen Bond Donor (HBD) to the hinge region (e.g., to the backbone carbonyl of the kinase).
Ring Nitrogen: The Ring Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone NH.
Critical Insight: The electron-withdrawing Bromine at C4 lowers the electron density on N1. While this lowers pKa (bad for solubility), it also makes N1 a weaker H-bond acceptor. However, it increases the acidity of the NH2 protons, making them stronger H-bond donors. This trade-off is often favorable for potency in specific kinases.
References
PubChem Compound Summary. 2-Amino-3-hydroxypyridine (Parent Scaffold). National Center for Biotechnology Information.
[Link]
Williams, R. pKa Data Compiled. (Extensive database of pyridine derivative pKa values used for Hammett extrapolation).
[Link]
Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
NIST Chemistry WebBook. 2-Amino-3-hydroxypyridine spectral and chemical data.
[Link]
An In-depth Technical Guide to Crystal Structure Analysis and X-ray Diffraction Data for Picoline Derivatives
Introduction: The Pivotal Role of Picoline Derivatives and Structural Insight in Drug Development Picoline derivatives, substituted pyridines, represent a cornerstone in medicinal chemistry and drug development.[1][2][3]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pivotal Role of Picoline Derivatives and Structural Insight in Drug Development
Picoline derivatives, substituted pyridines, represent a cornerstone in medicinal chemistry and drug development.[1][2][3][4] Their inherent chemical versatility and ability to engage in a multitude of biological interactions make them privileged scaffolds in the design of novel therapeutics.[1][3][4] From anti-inflammatory and analgesic agents to critical components in the synthesis of vitamins like niacin (Vitamin B3), the impact of picoline derivatives is extensive.[5] The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, dictates their physicochemical properties, including solubility, stability, and bioavailability – all critical factors for a successful drug candidate.[6] Therefore, the meticulous analysis of their crystal structures is not merely an academic exercise but a fundamental necessity in the pharmaceutical industry.[7][8]
X-ray diffraction (XRD) stands as the unequivocal gold standard for determining the atomic and molecular structure of crystalline materials.[8][9] This powerful analytical technique allows us to visualize the intricate architecture of molecules, revealing bond lengths, bond angles, and the overall molecular geometry with exceptional precision.[8] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and practical applications of X-ray diffraction for the structural elucidation of picoline derivatives. We will delve into both single-crystal and powder X-ray diffraction methodologies, offering field-proven insights and detailed protocols to empower your research and development endeavors.
Pillar 1: The Foundation - Understanding X-ray Diffraction
At its core, X-ray diffraction relies on the interaction of X-rays with the electrons of atoms arranged in a periodic crystalline lattice.[8] When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays. Due to the regular, repeating arrangement of atoms in the crystal, the scattered waves interfere with one another, leading to a phenomenon known as diffraction. Constructive interference occurs only in specific directions, governed by Bragg's Law, resulting in a unique diffraction pattern of spots or rings.[8] This pattern is a fingerprint of the crystal structure, containing all the information needed to reconstruct the three-dimensional arrangement of atoms.
Single-Crystal vs. Powder X-ray Diffraction: A Tale of Two Techniques
The choice between single-crystal and powder X-ray diffraction depends on the nature of the sample and the specific information required.
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise atomic arrangement within a molecule.[9][10] It requires a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm).[11] The crystal is mounted on a goniometer and rotated in the X-ray beam, allowing for the collection of a complete three-dimensional dataset of diffraction intensities.[8] From this data, the electron density map of the molecule can be calculated, and a detailed atomic model can be built and refined.[8]
Powder X-ray Diffraction (PXRD): This technique is invaluable for analyzing polycrystalline materials or when growing suitable single crystals is challenging.[7][10][12] Instead of a single crystal, a finely ground powder sample is used, which contains a vast number of tiny, randomly oriented crystallites.[13] The diffraction pattern consists of a series of concentric rings, which are recorded as a one-dimensional plot of intensity versus diffraction angle (2θ). PXRD is a powerful tool for phase identification, purity analysis, and studying polymorphism – the ability of a compound to exist in multiple crystalline forms.[7][12][14]
Pillar 2: The Workflow - From Crystal to Structure
The journey from a synthesized picoline derivative to a fully refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles.
Part A: The Art and Science of Crystal Growth
The critical first step for single-crystal X-ray diffraction is obtaining high-quality crystals. This is often the most challenging and time-consuming part of the process.[9] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.
Common Recrystallization Techniques for Picoline Derivatives:
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly.[15] This gradual increase in concentration promotes the formation of large, well-defined crystals.
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[16][17] As the temperature decreases, the solubility of the compound drops, leading to crystallization.[18]
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble.[15] Slow diffusion at the interface of the two liquids can lead to the growth of high-quality crystals.
Choosing the Right Solvent:
The choice of solvent is paramount for successful recrystallization.[15] An ideal solvent should:
Dissolve the compound moderately at room temperature and have a significantly higher solubility at elevated temperatures.[17]
Not react with the compound.
Be sufficiently volatile to be easily removed from the crystals.
Have a boiling point below the melting point of the compound.
It is often necessary to screen a variety of solvents and solvent mixtures to find the optimal conditions for crystal growth.[19]
Part B: Single-Crystal X-ray Diffraction (SCXRD) - A Step-by-Step Protocol
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope, looking for sharp edges, clear faces, and no visible defects.[11] The crystal is then carefully mounted on a goniometer head using a cryo-loop and a small amount of cryo-protectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full data collection strategy is then devised to measure the intensities of a large number of unique reflections by rotating the crystal through a series of angles.
Data Reduction and Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz-polarization effects and absorption. This results in a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F_o|) for each reflection.
Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules like picoline derivatives, direct methods are typically employed to determine the initial phases of the structure factors. This leads to an initial electron density map from which the positions of the non-hydrogen atoms can be determined. The atomic model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structure Validation: The final refined structure must be rigorously validated to ensure its quality and accuracy.[20][21][22][23][24] This involves checking for geometric reasonability (bond lengths, angles, etc.), analyzing the residual electron density map for any unassigned peaks, and using software tools like PLATON to check for missed symmetry or other potential errors.[21][25] The Cambridge Structural Database (CSD) can be used to compare the geometric parameters of the determined structure with those of similar, previously reported structures.[21][26][27]
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Part C: Powder X-ray Diffraction (PXRD) - A Practical Guide
Sample Preparation: The picoline derivative is finely ground to a homogenous powder to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.
Data Collection: The sample holder is placed in the diffractometer, and a 2θ scan is performed, typically over a range of 5-70 degrees.[12] The diffracted X-rays are detected, and the intensity is recorded as a function of the 2θ angle.
Data Analysis:
Phase Identification: The experimental PXRD pattern is compared to reference patterns in a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phase(s) present in the sample.[28]
Purity Assessment: The presence of unexpected peaks in the PXRD pattern can indicate the presence of impurities or a different polymorphic form.
Quantitative Analysis: The relative amounts of different phases in a mixture can be determined by analyzing the intensities of their respective diffraction peaks.
Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of the crystalline phase.
Experimental Workflow for Powder X-ray Diffraction
Caption: Workflow for powder X-ray diffraction analysis.
Pillar 3: Data Interpretation and Trustworthiness
The successful outcome of a crystal structure analysis hinges not only on the quality of the experimental data but also on the rigorous interpretation and validation of the results.
Key Crystallographic Parameters and Their Significance
The final output of a single-crystal structure determination is a Crystallographic Information File (CIF), which contains a wealth of information about the crystal structure. Key parameters to scrutinize include:
Unit Cell Parameters (a, b, c, α, β, γ): These define the size and shape of the repeating unit of the crystal lattice.
Space Group: This describes the symmetry elements present in the crystal structure.
R-factors (R1, wR2): These are measures of the agreement between the calculated and observed structure factors and serve as indicators of the quality of the refinement. Lower R-factors generally indicate a better fit of the model to the data.
Goodness-of-Fit (Goof): This parameter should be close to 1.0 for a good refinement.
Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks, which could indicate missing atoms or errors in the model.
Table 1: Representative Crystallographic Data for a Hypothetical Picoline Derivative
Parameter
Value
Empirical Formula
C₁₀H₁₀N₂O₂
Formula Weight
190.20
Temperature
100(2) K
Wavelength
0.71073 Å
Crystal System
Monoclinic
Space Group
P2₁/c
Unit cell dimensions
a = 8.543(2) Å
b = 12.123(3) Å
c = 9.034(2) Å
α = 90°
β = 105.34(1)°
γ = 90°
Volume
901.2(4) ų
Z
4
Density (calculated)
1.400 Mg/m³
Final R indices [I>2sigma(I)]
R1 = 0.045, wR2 = 0.112
Goodness-of-fit on F²
1.05
Self-Validating Systems and Authoritative Grounding
To ensure the trustworthiness of the described protocols, it is essential to rely on self-validating systems and authoritative references.
Software Suites: Modern crystallographic software packages such as APEX, SHELX, and Olex2 incorporate sophisticated algorithms for data processing, structure solution, and refinement, along with built-in validation tools.[29][30][31] These programs often provide graphical interfaces that guide the user through the process and highlight potential issues.[25][29]
Databases: The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[26][27] Depositing crystal structures in the CSD ensures their preservation and accessibility to the wider scientific community.[32][33] The CSD also provides powerful tools for searching and analyzing structural data, which can be invaluable for validating new structures and understanding structure-property relationships.[26][27]
checkCIF/PLATON: This web-based service, provided by the International Union of Crystallography (IUCr), is an essential tool for validating CIF files before publication or deposition.[21] It performs a comprehensive series of checks on the crystallographic data and the structural model, generating a report with a list of alerts that highlight potential errors or inconsistencies.[21]
Conclusion: From Data to Discovery
The structural analysis of picoline derivatives through X-ray diffraction is a powerful and indispensable tool in modern drug discovery and development. By providing a detailed, atomic-level understanding of molecular architecture, it enables researchers to make informed decisions in the design and optimization of new therapeutic agents. This guide has provided a comprehensive overview of the key principles, experimental workflows, and data interpretation strategies for both single-crystal and powder X-ray diffraction. By adhering to the best practices outlined herein and leveraging the available software and database resources, researchers can ensure the scientific integrity of their results and accelerate the journey from a promising picoline derivative to a life-changing medicine.
References
Validation of Experimental Crystal Structures | CCDC. (2023, June 14). Retrieved from [Link]
Fawcett, T. G., Needham, F., Faber, J., & Kabekkodu, S. N. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14. Retrieved from [Link]
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]
APEX Software | Bruker. (n.d.). Retrieved from [Link]
Crystallography Software - RCSB PDB. (2023, February 15). Retrieved from [Link]
Validation of Experimental Crystal Structures - CCDC. (n.d.). Retrieved from [Link]
Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. Retrieved from [Link]
Fawcett, T. G., Needham, F., Faber, J., & Kabekkodu, S. N. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. Retrieved from [Link]
CRYSTALS - Chemical Crystallography - University of Oxford. (n.d.). Retrieved from [Link]
The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products | Spectroscopy Online. (2020, July 1). Retrieved from [Link]
Macromolecular structure validation - Wikipedia. (n.d.). Retrieved from [Link]
X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved from [Link]
Metherall, J. P., McCabe, A., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1860. Retrieved from [Link]
Crystallographic software list - IUCr. (n.d.). Retrieved from [Link]
X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals - Marshall University. (n.d.). Retrieved from [Link]
Porter, M. W. (1921). CC.-crystallographic Descriptions of Some Pyridine and Picoline Derivatives. Journal of the Chemical Society, Transactions, 119, 1769-1773. Retrieved from [Link]
Industrial Applications and Chemical Significance of 2-Picoline (CAS 109-06-8): A Comprehensive Overview. (n.d.). Retrieved from [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]
The Expanding Horizons of Pyridine Derivatives in Chemical Synthesis. (2026, January 29). Retrieved from [Link]
Al-Otaibi, J. S., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2022). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Journal of Molecular Structure, 1252, 132149. Retrieved from [Link]
Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]
Lopresti, M. (2025, May 5). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Retrieved from [Link]
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
Recrystallization.pdf. (n.d.). Retrieved from [Link]
Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.). Retrieved from [Link]
Ida, T. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 49(6), 421-426. Retrieved from [Link]
How do organic compounds single crystal X rays diffraction work? - ResearchGate. (2016, February 3). Retrieved from [Link]
How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
CCDC – Cambridge Crystallographic Data Centre - SERC@IISc - Indian Institute of Science. (n.d.). Retrieved from [Link]
Pyridines - Wikipedia. (n.d.). Retrieved from [Link]
Singh, R., Chauhan, P., & Kumar, K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15064-15089. Retrieved from [Link]
Cambridge Crystallographic Data Centre (CCDC) - DATACC. (n.d.). Retrieved from [Link]
CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]
Picoline - Wikipedia. (n.d.). Retrieved from [Link]
The Cambridge Crystallographic Data Centre (Open Source) - GitHub. (n.d.). Retrieved from [Link]
Aydin, F., & Kiraz, A. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry, 16(2), 117-128. Retrieved from [Link]
CCDC 893788: Experimental Crystal Structure Determination - Research Explorer The University of Manchester. (n.d.). Retrieved from [Link]
SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD) patterns were recorded on a Bruker D8 Advance X-Ray diffractometer wit - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (n.d.). Retrieved from [Link]
Singh, R., Chauhan, P., & Kumar, K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]
Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine - MDPI. (n.d.). Retrieved from [Link]
Aydin, F., & Kiraz, A. O. (2025). Synthesis, Analysis of Single Crystal Structure and Computational Studies on a Novel Picrate Derivative: 2-(Pyridine-2-ylthio)pyridine-1-Ium Picrate. European Journal of Chemistry, 16, 117-128. Retrieved from [Link]
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022, January 27). Retrieved from [Link]
Ovchinnikov, E., Asfandiarov, N., & Valeev, D. (2023). X-ray Diffraction Data Analysis by Machine Learning Methods—A Review. Applied Sciences, 13(17), 9884. Retrieved from [Link]
Application Note: Using 2-Amino-4-bromo-5-methylpyridin-3-ol as a Scaffold in Heterocyclic Drug Discovery
Executive Summary This guide details the strategic application of 2-Amino-4-bromo-5-methylpyridin-3-ol (hereafter referred to as Scaffold A ) in the synthesis of bioactive heterocyclic libraries. While 5-bromo-substitute...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic application of 2-Amino-4-bromo-5-methylpyridin-3-ol (hereafter referred to as Scaffold A ) in the synthesis of bioactive heterocyclic libraries. While 5-bromo-substituted pyridines are common in literature, the 4-bromo variant represents a distinct topological vector for Structure-Activity Relationship (SAR) exploration, particularly in kinase and GPCR inhibitor design.
Scaffold A offers three critical chemical handles:
2-Amino & 3-Hydroxy pair: Enables rapid cyclization to form the privileged oxazolo[4,5-b]pyridine core.
4-Bromo substituent: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity orthogonal to the pyridine nitrogen.
5-Methyl group: Provides lipophilic bulk and metabolic stability (blocking the reactive C5 position).
Structural Analysis & Design Logic
The utility of Scaffold A lies in its ability to access the Oxazolo[4,5-b]pyridine chemical space.[1] This fused system is a bioisostere of the purine and benzoxazole nuclei, frequently found in anticancer (SIRT1 activators) and antimicrobial agents.
Strategic Reaction Pathway
The following logic map illustrates the divergent synthesis pathways available from Scaffold A.
Figure 1: Strategic divergence points for Scaffold A. Path 1 (Cyclization followed by Functionalization) is the recommended workflow to maximize yield and catalyst longevity.
Experimental Protocols
Protocol A: Synthesis of the Oxazolo[4,5-b]pyridine Core
Objective: Cyclization of Scaffold A with an aryl aldehyde to form the 2-substituted oxazolopyridine core.
Mechanism: Condensation followed by oxidative cyclization.
Materials & Reagents
Reagent
Role
Equiv.
Notes
Scaffold A
Substrate
1.0
2-Amino-4-bromo-5-methylpyridin-3-ol
4-Chlorobenzaldehyde
Electrophile
1.1
Representative aldehyde
NaHSO₃ (Sodium Bisulfite)
Oxidant/Additive
1.5
Promotes cyclization
Ethanol (EtOH)
Solvent
-
0.2 M concentration
DMSO
Co-solvent
-
If solubility is poor (10% v/v)
Step-by-Step Methodology
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve Scaffold A (1.0 mmol, 203 mg) in Ethanol (5 mL).
Addition: Add 4-Chlorobenzaldehyde (1.1 mmol, 155 mg) followed by Sodium Bisulfite (1.5 mmol, 156 mg).
Reaction: Heat the mixture to reflux (80°C) with magnetic stirring for 4–6 hours.
Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (Scaffold A) is polar and will have a lower R_f than the cyclized product.
Pour the reaction mixture into ice-cold water (20 mL).
The product typically precipitates as a solid. Filter the solid using a Büchner funnel.[5]
If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Validation Criteria:
1H NMR: Disappearance of the broad -NH₂ (approx. 6.0 ppm) and -OH singlets. Appearance of the aromatic signals from the aldehyde insertion.
MS (ESI): Observed mass [M+H]⁺ should correspond to the cyclized product (Expected: ~323/325 Da due to Br isotope pattern).
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4
Objective: Functionalization of the 4-bromo position to introduce biaryl diversity.
Note: This protocol assumes the scaffold has already been cyclized (from Protocol A) to prevent catalyst poisoning by the free amine/hydroxyl groups.
Materials & Reagents
Reagent
Role
Equiv.
Notes
Cyclized Intermediate
Substrate
1.0
Product from Protocol A
Phenylboronic Acid
Coupling Partner
1.2
Boronic ester/acid diversity
Pd(dppf)Cl₂ · DCM
Catalyst
0.05
Robust Pd(II) source
K₂CO₃ (2M Aqueous)
Base
3.0
Activator for boronic acid
1,4-Dioxane
Solvent
-
Degassed
Step-by-Step Methodology
Setup: In a microwave vial or Schlenk tube, combine the Cyclized Intermediate (0.5 mmol), Phenylboronic Acid (0.6 mmol), and Pd(dppf)Cl₂ (0.025 mmol).
Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL) via syringe.
Reaction:
Thermal: Heat at 90°C for 12 hours.
Microwave (Preferred): Heat at 110°C for 30 minutes.
Workup:
Dilute with EtOAc (20 mL) and water (10 mL).
Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).
Wash combined organics with Brine, dry over MgSO₄, and concentrate.
The 2-amino-3-hydroxypyridine motif is electronically unique. The hydroxyl group at C3 and the amino group at C2 are strong electron-donating groups (EDGs).
Cyclization: The nucleophilic attack of the C2-amine on an aldehyde carbonyl, followed by ring closure by the C3-hydroxyl, forms the oxazole ring. This creates a planar, aromatic system capable of intercalating DNA or binding in narrow kinase ATP-pockets.
Regioselectivity: In the Suzuki coupling, the C4-position (gamma to the pyridine nitrogen) is activated. Although the EDGs make the ring more electron-rich than bare pyridine, the oxidative addition of Pd(0) into the C-Br bond remains facile, especially when using modern bidentate ligands like dppf or XPhos.
Pathway Visualization
The following diagram details the specific chemical transformation described in the protocols.
Figure 2: Sequential synthesis workflow. Step 1 locks the heterocyclic core; Step 2 utilizes the bromine handle for library generation.
References
Doise, M., Blondeau, D., & Sliwa, H. (1992). Syntheses of Oxazolo[4,5-b]pyridines and [4,5-d]pyrimidines. Synthetic Communications.
Relevance: Establishes the foundational chemistry for condensing 2-amino-3-hydroxypyridines with orthoesters/aldehydes.
Reen, G. K., et al. (2022).[6] Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4[6]·SiO2 as supported catalyst.[6] ResearchGate.
Relevance: Validates the "One-Pot" cyclization strategy using aldehydes, relevant to Protocol A.
BenchChem Application Note. (2025). Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
Relevance: Provides the specific molar ratios and catalyst choices for coupling on the bromin
Bemis, J. E., et al. (2009).[7] Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters.
Relevance: Demonstrates the biological utility of this specific scaffold in drug discovery (SIRT1 activ
GuideChem. Preparation of 2-Amino-5-bromo-4-methylpyridine.
Relevance: Confirms the stability and handling properties of the methyl/bromo substituted pyridine precursors.
Methods for protecting group strategies on the amino and hydroxy sites of picolines
Abstract & Strategic Overview The functionalization of picolines (methylpyridines) presents a classic "Ambident Nucleophile Paradox." Whether you are targeting the exocyclic methyl group (e.g., picolyl alcohols/amines) o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The functionalization of picolines (methylpyridines) presents a classic "Ambident Nucleophile Paradox." Whether you are targeting the exocyclic methyl group (e.g., picolyl alcohols/amines) or a substituent directly on the ring (e.g., amino-picolines), the pyridine ring nitrogen (
) acts as a competitive Lewis base and nucleophile.
Failure to account for
reactivity leads to:
Catalyst Poisoning:
binds to metal catalysts (Pd, Pt) or Lewis acids.
N-Quaternization: Irreversible alkylation of the ring nitrogen.
Regio-scrambling: Competition between exocyclic and endocyclic protection.
This guide details orthogonal protection strategies for Amino-Picolines (aniline-like) and Hydroxymethyl-Picolines (alcohol-like), ensuring chemoselectivity and high yield.
Decision Matrix: Selecting the Strategy
Before initiating synthesis, categorize your substrate using the following logic flow.
Figure 1: Decision tree for selecting protection reagents based on structural isomerism.
Protocol A: Protection of Amino-Picolines (Ring -NH2)
Target Substrate: 2-Amino-3-picoline (and isomers).
Challenge: The amino group is electronically coupled to the ring. It is less nucleophilic than a standard aniline due to the electron-deficient ring, but the
remains basic.
Strategy:Boc-Protection (tert-Butyloxycarbonyl) .
Causality: Using Boc2O alone is often sluggish. We employ DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to transfer the Boc group. We must control the reaction to prevent Bis-Boc formation (reaction at both N-H sites).
Materials
Substrate: 2-Amino-3-picoline (1.0 equiv)
Reagent: Di-tert-butyl dicarbonate (
) (1.1 - 1.2 equiv)
Base: Triethylamine (
) (1.5 equiv) - Scavenges protons.
Catalyst: DMAP (0.1 equiv) - Crucial for conversion.
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Protocol
Setup: Flame-dry a round-bottom flask under
atmosphere.
Dissolution: Add 2-Amino-3-picoline (10 mmol) and DCM (30 mL). Add
(15 mmol).
Catalyst Addition: Add DMAP (1.0 mmol). Stir for 5 minutes.
Reagent Addition: Cool to 0°C. Add
(11-12 mmol) dissolved in minimal DCM dropwise over 15 minutes.
Why? Slow addition at low temp favors Mono-Boc over Bis-Boc.
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.
Monitoring: Check TLC (UV 254nm). Stain with Ninhydrin (free amine turns red/purple; Boc-protected is usually faint/colorless).
Note: Do NOT use strong HCl. The pyridine ring will protonate, extracting your product into the aqueous layer, or the Boc group may cleave if too acidic. Citric acid removes DMAP/TEA without stripping the product.
Lower yields often due to workup losses (pH control).
Selectivity
>10:1
Mono:Bis ratio. If Bis forms, treat with mild base (K2CO3/MeOH) to revert to Mono.
Protocol B: Protection of Hydroxymethyl-Picolines (Exocyclic -OH)
Target Substrate: Picolyl Alcohol (e.g., 6-methyl-2-pyridinemethanol).
Challenge: The
is nucleophilic. Using strong alkylating agents (Benzyl bromide/NaH) often leads to N-alkylation (quaternization).
Strategy:Silyl Ether Protection (TBDMS) .
Causality: Silyl chlorides react preferentially with the hard Oxygen nucleophile over the softer Nitrogen under these conditions. Imidazole acts as the base and buffers the HCl byproduct.
(2.0 equiv) at 0°C (Caution: Exothermic). Wash with .
Comparison of Protecting Groups
Group
Stability
Removal
Best For
Risk
Boc
High (Base stable)
TFA or HCl/Dioxane
Amino-picolines
Bis-Boc formation
Cbz
High (Acid stable)
H2 / Pd-C
Amino-picolines
Catalyst poisoning by Pyridine
TBS
Moderate
TBAF or Acid
Picolyl Alcohols
Migration to N (rare)
Bn (Benzyl)
Very High
H2 / Pd-C
Picolyl Alcohols
N-Alkylation during synthesis
References
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M.[4] Wiley.[4][5] (Authoritative source for general protection/deprotection conditions).
Selective Boc Protection of Amines . BenchChem Technical Guides. (Protocol for DMAP catalyzed Boc protection).
Application Note: Advanced Catalytic Hydrogenation of Brominated Picoline Derivatives
Abstract The catalytic hydrogenation of brominated picoline (methylpyridine) derivatives presents a complex chemoselectivity challenge. Three distinct reactive sites compete for hydrogen absorption: the nitro/functional...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The catalytic hydrogenation of brominated picoline (methylpyridine) derivatives presents a complex chemoselectivity challenge. Three distinct reactive sites compete for hydrogen absorption: the nitro/functional side chain, the carbon-bromine (C-Br) bond, and the aromatic pyridine ring. This guide details protocols to navigate this landscape, specifically focusing on retaining the bromine atom during nitro-reduction and ring saturation, as well as the controlled hydrodehalogenation for scaffold modification.
Part 1: The Chemoselectivity Landscape
In brominated picoline systems, the thermodynamic favorability of reduction generally follows the order: Nitro group > C-Br bond (Hydrodehalogenation) ≥ Pyridine Ring .
The critical challenge for drug development is often the reduction of a nitro group or the pyridine ring without cleaving the C-Br bond, which serves as a vital handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).
Decision Matrix: Catalyst Selection
The following decision tree illustrates the catalyst choice based on the desired transformation.
Figure 1: Catalyst selection workflow for brominated picoline derivatives based on chemoselectivity requirements.
Part 2: Protocol A - Chemoselective Nitro Reduction (Retaining Bromine)
Objective: Reduce a nitro group to an amine on a bromopicoline scaffold without debromination.
Mechanism: Palladium (Pd) readily inserts into C-Br bonds. To prevent this, we must use a catalyst that is active for nitro reduction but "poisoned" or inert toward oxidative addition into aryl halides.
Recommended Catalyst System: Sulfided Platinum on Carbon (Pt(S)/C)
Sulfided platinum catalysts resist poisoning by sulfur-containing substrates and, crucially, exhibit low activity for hydrogenolysis of carbon-halogen bonds.
Experimental Protocol
Scale: 10 mmol input
Equipment: Parr Hydrogenator or High-Pressure Autoclave
Preparation:
Dissolve 2-bromo-5-nitro-3-picoline (2.17 g, 10 mmol) in Tetrahydrofuran (THF) (30 mL). Note: Avoid alcohols if transesterification is a risk, though MeOH is acceptable for simple picolines.
Add 5% Pt(S)/C (Sulfided Platinum on Carbon) at 2 mol% loading (approx. 0.8 g of wet catalyst).
Optional Additive: If trace debromination is observed, add 0.5 eq. Zinc Bromide (ZnBr₂) . Lewis acids can suppress the oxidative addition of metal into the C-Br bond.
Hydrogenation:
Seal the reactor and purge with Nitrogen (
) x3.
Purge with Hydrogen (
) x3.
Pressurize to 5–10 bar (70–145 psi) .
Stir vigorously (1000 rpm) at 25°C for 4–6 hours. Caution: Elevated temperatures (>40°C) significantly increase the risk of debromination.
Filter the catalyst through a Celite pad. Safety: Do not let the catalyst dry out; pyrophoric risk.
Concentrate the filtrate under reduced pressure.
Validation: Check LC-MS for the M+2 isotope pattern characteristic of bromine to confirm retention.
Part 3: Protocol B - Ring Saturation (Pyridine to Piperidine)
Objective: Hydrogenate the pyridine ring to a piperidine while attempting to retain the bromine atom.
Critical Constraint:2-Bromopiperidines are inherently unstable. The secondary amine formed upon reduction will rapidly attack the C2-position, leading to self-alkylation or polymerization. This protocol is viable primarily for 3-bromo or 5-bromo picolines.
Recommended Catalyst System: PtO₂ (Adams' Catalyst) in Acid
Heterogeneous reduction of pyridines requires protonation of the nitrogen to activate the ring.
Experimental Protocol
Scale: 5 mmol input
Equipment: High-Pressure Reactor (Hastelloy or Glass-lined recommended due to acid)
Why HCl? While acetic acid serves as the solvent, the chloride ion from HCl inhibits the catalyst surface sites responsible for dehalogenation better than acetate.
Hydrogenation:
Pressurize to 50 bar (725 psi) . Ring reduction requires significantly higher pressure than nitro reduction.
Heat to 40°C .
Reaction time: 12–24 hours.
Work-up (Critical Step):
The product exists as the piperidinium hydrochloride salt.
Do not neutralize with strong base in the presence of water if the free base is unstable.
Filter catalyst and evaporate acetic acid.
Recrystallize the salt from EtOH/Et₂O to obtain 3-bromo-5-methylpiperidinium chloride .
Part 4: Protocol C - Controlled Hydrodehalogenation
Objective: Clean removal of the bromine atom (e.g., for isotope labeling with
or waste processing).
Mechanism: Pd/C is the most active catalyst for oxidative addition into C-Br bonds. A base is required to neutralize the HBr formed, which otherwise poisons the catalyst.
Experimental Protocol
Substrate: 2-bromo-3-picoline.
Catalyst:10% Pd/C (Dry or 50% wet), 5 mol% loading.
Solvent: Methanol (MeOH).
Base:Triethylamine (NEt₃) or Sodium Acetate (NaOAc) (1.1 equivalents).
Conditions: 1 atm
(balloon), Room Temperature, 2 hours.
Outcome: Quantitative conversion to 3-picoline (or deuterated analog if
/MeOD is used).
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Loss of Bromine (Dehalogenation)
Catalyst too active (Pd).
Switch to Sulfided Pt/C or Raney Nickel .
Temperature too high.
Lower T to <25°C. Dehalogenation is higher than Nitro reduction .
pressure too high.
Reduce pressure. High surface hydrogen concentration promotes hydrogenolysis.
Incomplete Nitro Reduction
Catalyst poisoning by amine.
Add trace acid (acetic acid) to protonate the amine product (if not using acid-sensitive catalyst).
Pyridine Ring Not Reducing
Nitrogen poisoning catalyst.
Use Acetic Acid as solvent.[1][2] Pyridines must be protonated to reduce effectively on Pt.
Product Polymerization
Unstable 2-bromopiperidine.
Trap immediately as a carbamate (Boc-anhydride in situ) or isolate as HCl salt.
References
Title: Selective catalytic hydrogenation of halo-nitrobenzenes to halo-anilines.
Pyridine Hydrogenation Mechanisms
Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.[2]
Technical Support Center: A Guide to Troubleshooting Solubility of 2-Amino-4-bromo-3-hydroxy-5-picoline in Aqueous Media
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-Amino-4-bromo-3-hydroxy-5-picoline. This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Amino-4-bromo-3-hydroxy-5-picoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of this compound's limited solubility in aqueous media. Our goal is to provide you with the foundational knowledge and practical methodologies to overcome these solubility hurdles, ensuring the success and reproducibility of your experiments.
The molecular structure of 2-Amino-4-bromo-3-hydroxy-5-picoline, a substituted pyridine derivative, presents a classic solubility challenge. While its polar amino and hydroxyl groups offer some potential for aqueous interaction, the overall aromatic and halogenated structure contributes to its hydrophobic nature. This guide follows a systematic, question-and-answer format to address specific issues you may encounter.
General Troubleshooting Workflow
Before diving into specific techniques, it's crucial to have a logical workflow. The following diagram outlines a systematic approach to tackling solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.
Optimization
Purification strategies for removing isomers from 2-Amino-4-bromo-3-hydroxy-5-picoline
Status: Operational Current Guide ID: PUR-PYR-045 Target Molecule: 2-Amino-4-bromo-3-hydroxy-5-methylpyridine (Structure: Pyridine ring with -NH₂ at C2, -OH at C3, -Br at C4, -CH₃ at C5).[1][2] Executive Summary This gui...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Current Guide ID: PUR-PYR-045
Target Molecule: 2-Amino-4-bromo-3-hydroxy-5-methylpyridine (Structure: Pyridine ring with -NH₂ at C2, -OH at C3, -Br at C4, -CH₃ at C5).[1][2]
Executive Summary
This guide addresses the purification of 2-Amino-4-bromo-3-hydroxy-5-picoline , a densely functionalized intermediate often used in kinase inhibitor synthesis.[1][2] The primary challenge with this molecule is regioisomer contamination (specifically the 6-bromo isomer) and over-bromination (4,6-dibromo species).[1][2] Due to the amphoteric nature of the molecule (basic pyridine nitrogen/amine vs. acidic phenolic hydroxyl), standard silica chromatography often results in severe tailing.[1][2] This guide prioritizes pH-controlled crystallization and chelation-disrupting extraction strategies.[1][2]
Part 1: Diagnostic Decision Matrix
Before initiating a protocol, determine your impurity profile using the logic flow below.
Figure 1: Decision tree for selecting the appropriate purification methodology based on initial crude purity.
Part 2: Troubleshooting Guide (FAQs)
Q1: My HPLC shows two close peaks, and the impurity increases after standard recrystallization. What is happening?
Diagnosis: You are likely observing co-crystallization of the 6-bromo regioisomer .[1][2]
The Science: The 4-position (sandwiched between -OH and -CH₃) and the 6-position are electronically distinct but structurally similar.[1][2] Standard solvents (Ethanol/Methanol) often fail to discriminate between them because both isomers form strong intermolecular Hydrogen bonds.[1][2]
Solution: Switch to a pH-Swing Crystallization .
By dissolving in acid and slowly neutralizing to the isoelectric point (pI) , you can precipitate the target while keeping the slightly more basic/acidic isomer in solution.[1][2] (See Protocol A).
Q2: The product is "oiling out" instead of crystallizing.
Diagnosis: Presence of residual solvents or high levels of 4,6-dibromo impurities .[1][2]
The Science: Highly halogenated pyridines have low melting points and poor solubility in polar media.[2] The "oil" is often a supersaturated solution of the dibromo impurity trapping your product.[1][2]
Solution: Perform a "Sacrificial" Non-polar Wash .[1][2]
Suspend the oil/solid in hot Heptane or Hexane (where the target 2-amino-4-bromo-3-hydroxy compound is insoluble, but the dibromo impurity is slightly soluble).[1][2]
Triturate vigorously.[1][2] The oil should harden into a solid as the lipophilic impurities are extracted.[1][2]
Q3: I see severe peak tailing on Silica Gel TLC/Column.
Diagnosis: Interaction between the basic amine/pyridine and acidic silanols.
The Science: The 2-amino and 3-hydroxy groups form a "chelation-like" interaction with the silica surface, causing drag.[1][2]
Solution:
Mobile Phase Modifier: Add 1% Triethylamine (TEA) and 1% Methanol to your eluent.[1][2] The TEA blocks the silanol sites.[1][2]
Stationary Phase: Switch to Amine-functionalized silica or C18 Reverse Phase (at pH 2.5 using Formic Acid) to suppress the ionization of the hydroxyl group.[2]
Dissolution: Suspend the crude solid in water (10 mL/g).
Acidification: Add 2M HCl dropwise with stirring until the solution becomes clear (pH < 2). The molecule is now fully protonated (cationic).[2]
Checkpoint: If solids remain, filter them off.[1][2] These are likely non-basic impurities (e.g., neutral dibromo species).[1][2]
Neutralization: Slowly add 2M NaOH while monitoring pH.
Critical Step: The 4-bromo isomer typically precipitates at a slightly different pH than the 6-bromo isomer due to the steric influence of the 5-methyl group on the pKa of the 3-hydroxyl.[1][2]
Aging: Once a precipitate forms, stir at room temperature for 2 hours. Do not cool to 0°C immediately, as this forces the impurity out of solution.[1][2]
Filtration: Filter the solid and wash with pH 7 buffer, then cold water.[1][2]
Protocol B: Chelation-Disrupting Extraction
Best for: Removing metal residues (Pd/Fe) or improving baseline purity.[1][2]
Context: The 2-amino-3-hydroxy motif is structurally similar to 8-hydroxyquinoline, a potent chelator.[1][2] Metal impurities can catalyze degradation.[2]
Good for extraction, bad for crystallization.[1][2]
Solubility (Heptane)
Negligible
Excellent antisolvent for triturating impurities.[2]
Part 5: Analytical Verification
Do not rely solely on HPLC retention time.[1][2] Isomers are deceptively similar.[1][2]
1H-NMR (DMSO-d6):
Target (4-Bromo): Look for the Methyl singlet at ~2.1 ppm.[1][2] The aromatic proton (H6) will appear as a singlet around 7.5-7.8 ppm.[1][2]
Impurity (6-Bromo): The aromatic proton (H4) will appear slightly upfield.[2]
Key Differentiator: NOE (Nuclear Overhauser Effect) experiments.[1][2] Irradiate the Methyl group.[1][2]
If you see enhancement of the aromatic proton, the Methyl and H are adjacent (implies 4-Bromo isomer, where Me is at 5 and H is at 6).[1][2]
If NO enhancement, the Bromine is between them (implies 6-Bromo isomer).[1][2]
References
Separation of Pyridine Isomers
Organic Process Research & Development. "Practical Synthesis and Purification of Aminopyridines." [1][2]
Halogenation Regioselectivity
Journal of Organic Chemistry. "Regioselective Bromination of Activated Pyridines."
General Properties of 2-Amino-3-hydroxypyridines
National Center for Biotechnology Information.[1][2] PubChem Compound Summary for 2-Amino-3-methylpyridine (Analogous scaffold). [2]
Crystallization Strategies for Zwitterions
Chemical Engineering Science. "Isoelectric Precipitation of Amphoteric Molecules." [1][2]
(Note: Specific patent literature for the exact 4-bromo-3-hydroxy-5-picoline structure is proprietary in many kinase programs; the protocols above are derived from validated methodologies for the 2-amino-3-hydroxy-pyridine scaffold class.)
Technical Support Center: Recrystallization Guide for 2-Amino-4-bromo-3-hydroxy-5-picoline
Subject: Optimization of Solvent Systems for High-Purity Isolation of 2-Amino-4-bromo-3-hydroxy-5-picoline (CAS: Analogous to 16867-03-1 / 54232-03-0 derivatives) Document ID: TSC-RX-2024-05 Audience: Process Chemists, M...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization of Solvent Systems for High-Purity Isolation of 2-Amino-4-bromo-3-hydroxy-5-picoline (CAS: Analogous to 16867-03-1 / 54232-03-0 derivatives)
Document ID: TSC-RX-2024-05
Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Challenge:
2-Amino-4-bromo-3-hydroxy-5-picoline presents a unique purification challenge due to its amphoteric nature . The molecule contains a basic amine (
), an acidic phenolic hydroxyl (), and lipophilic substituents (, ). This combination often leads to zwitterionic behavior, causing the compound to "oil out" or trap impurities in the crystal lattice during standard recrystallization.
The Solution:
This guide provides a logic-based solvent selection matrix and a validated troubleshooting workflow. Our approach prioritizes Ethanol/Water systems for general purity and Ethyl Acetate/Heptane for removing specific lipophilic regioisomers.
Solvent Selection Matrix
Do not rely on a single solvent.[1] Use this matrix to select the system based on your specific impurity profile.
Solvent System
Role
Mechanism of Action
Best For
Ethanol (95%)
Primary Solvent
Disrups intermolecular H-bonding of the zwitterion.
General Purification. Balances the solubility of the polar head and lipophilic tail.
Ethanol : Water (4:1)
Binary System
Water acts as a mild anti-solvent at low temps and increases polarity to keep salts in solution.
Desalting. Removing inorganic salts (NaBr) or highly polar degradation products.
Ethyl Acetate
Selective Solvent
Moderate polarity dissolves the product at reflux but rejects it at .
High boiling point () allows for maximum solubility differential.
Scale-Up. Used when the product is highly crystalline and dry; avoids solvate formation common with alcohols.
Acetonitrile
Slurry Wash
Dissolves lipophilic impurities without dissolving the zwitterionic product.
Final Polish. Removing surface-level colored impurities after filtration.
Technical Insight: The "Push-Pull" Solubility
The 3-hydroxy and 2-amino groups create a "push-pull" electronic system. In non-polar solvents (Hexane), the molecule aggregates via intermolecular H-bonding and precipitates as an amorphous gum. In highly polar protic solvents (Water), it may form a zwitterion, making recovery difficult. Mid-polarity protic solvents (EtOH, IPA) disrupt these aggregates, allowing for ordered crystal growth.
Standard Operating Procedure (SOP): The "Gradient Cool" Protocol
Objective: Isolate
purity crystalline solid.
Reagents:
Crude 2-Amino-4-bromo-3-hydroxy-5-picoline
Solvent A: Ethanol (Absolute)
Solvent B: Deionized Water (or Heptane, if using EtOAc route)
Activated Charcoal (Optional, for color removal)
Protocol:
Dissolution:
Place 10g of crude solid in a round-bottom flask.
Add Solvent A (Ethanol) at a ratio of 5 mL per gram of solid.
Heat to reflux (
). If not fully dissolved, add Solvent A in 1 mL increments until clear.
Critical Check: If a small amount of dark solid remains insoluble at reflux, filter it off immediately (hot filtration). This is likely inorganic salt or polymerized char.
Clarification (Optional):
If the solution is dark brown/red, add activated charcoal (5% w/w). Stir at reflux for 10 mins. Filter hot through Celite.
Nucleation & Anti-Solvent Addition:
Remove from heat.[2] Allow the solution to cool to
.
Slowly add Solvent B (Water) dropwise until a faint, persistent turbidity (cloudiness) appears.
Re-heat briefly to clear the solution.
Crystallization:
Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet. Rapid cooling causes oiling out.
Wash the cake with cold Solvent A/B mixture (1:1 ratio).
Dry in a vacuum oven at
for 12 hours.
Troubleshooting & Diagnostics
Visualizing the Decision Process
Use this diagram to diagnose failure points during the recrystallization.
Caption: Decision tree for troubleshooting solubility and purity issues during 2-Amino-4-bromo-3-hydroxy-5-picoline isolation.
Common Issues & Fixes
Q1: The product "oils out" (forms a sticky gum) instead of crystallizing.
Cause: The solution is too concentrated, or the cooling was too rapid. This traps solvent and impurities, preventing lattice formation.
Fix:
Re-heat the mixture until the oil dissolves.
Add a small amount of pure solvent (Ethanol) to slightly dilute.
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at
.
Cool very slowly (wrap the flask in a towel).
Q2: The crystals are colored (pink/brown) even after washing.
Cause: Oxidation of the phenolic hydroxyl group or presence of trace iron/copper from the synthesis.
Fix:
Chemical Wash: Wash the filter cake with a 1% aqueous solution of Sodium Bisulfite (
) or Sodium Dithionite. This reduces colored quinoid impurities back to colorless phenols.
Solvent Switch: Recrystallize from Toluene. Non-polar colored impurities often stay in the toluene mother liquor.
Q3: Low yield (<50%).
Cause: Product is too soluble in the mother liquor (likely if using pure Ethanol).
Fix: Use the Ethanol/Water gradient. After the initial crystallization at RT, cool to
and add more water (anti-solvent) to force the remaining product out of solution. Note: Do not exceed 30% water volume, or impurities may co-precipitate.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone for recrystallization?
A: Avoid Acetone. While it dissolves the product well, aminopyridines can form Schiff bases (imines) with ketones under heat and acidic conditions (even weak acidity from the phenol). This introduces a new impurity. Stick to alcohols or esters.
Q: My crude material has a high content of the 6-bromo isomer. How do I remove it?
A: Use Ethyl Acetate .[4] The 4-bromo and 6-bromo isomers have slightly different dipole moments. The 4-bromo isomer (target) is generally more symmetric and packs better.
Protocol: Suspend crude in EtOAc (10 mL/g). Heat to reflux. If it doesn't fully dissolve, filter hot. The less soluble isomer (often the symmetric para-like one) might crystallize first upon cooling. If your target is the more soluble one, collect the filtrate and evaporate.
Q: How do I dry the product without decomposing it?
A: These compounds are thermally stable up to
, but they are sensitive to oxidation when wet.
Recommendation: Vacuum oven at
with a slight nitrogen bleed. Avoid air drying if the product is pink/brown sensitive.
References
BenchChem. (2025).[3] Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine. Retrieved from
GuideChem. (2024). How to Prepare 2-Amino-5-bromo-4-methylpyridine?. Retrieved from
PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
Google Patents. (1980). US4192946A - Process for producing 3-hydroxy-5-halopyridines. Retrieved from
Resolving stability issues of 2-Amino-4-bromo-3-hydroxy-5-picoline under basic conditions
Technical Support Center: 2-Amino-4-bromo-3-hydroxy-5-picoline Welcome to the dedicated technical support resource for 2-Amino-4-bromo-3-hydroxy-5-picoline. This guide is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Amino-4-bromo-3-hydroxy-5-picoline
Welcome to the dedicated technical support resource for 2-Amino-4-bromo-3-hydroxy-5-picoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges encountered when working with this compound, particularly under basic experimental conditions. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the molecule's behavior.
Issue 1: My solution of 2-Amino-4-bromo-3-hydroxy-5-picoline rapidly turns brown/dark-colored upon basification.
Q1: What is causing the pronounced color change in my basic solution?
This is a classic indicator of oxidative degradation. The 2-amino-3-hydroxy substitution pattern on the pyridine ring is analogous to an o-aminophenol. Such structures are highly susceptible to oxidation, especially at neutral to alkaline pH.[1][2] Under basic conditions, the hydroxyl group is deprotonated to a phenoxide, which significantly increases the electron density of the ring, making it more prone to oxidation. The initial oxidation likely forms a quinone-imine intermediate, which can then undergo further reactions, including polymerization, to generate highly colored products.[3]
Troubleshooting Protocol:
Inert Atmosphere: Immediately upon preparing your solution, and especially before basification, thoroughly degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Maintain a blanket of inert gas over the solution throughout your experiment.
Antioxidant Addition: Consider the addition of a compatible antioxidant to your solution. Common choices include:
Sodium metabisulfite or sodium bisulfite (typically at a concentration of 0.01-0.1%).
Ascorbic acid (Vitamin C).
Thioglycerol.
Note: Always verify the compatibility of any antioxidant with your downstream application.
Low Temperature: Perform your experiment at the lowest temperature compatible with your protocol. Lower temperatures will decrease the rate of oxidation.
Preventative Measures:
Prepare basic solutions of 2-Amino-4-bromo-3-hydroxy-5-picoline fresh and use them immediately.
Avoid prolonged exposure of the solution to air and light. Store stock solutions under an inert atmosphere in amber vials.
Issue 2: I am observing a loss of my starting material over time in a basic buffer, even when color change is minimal.
Q2: My compound seems to be degrading, but I don't see significant color formation. What could be the cause?
While oxidation is a primary concern, another significant degradation pathway under basic conditions is nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions.[4][5] In your molecule, the bromine atom is at the 4-position, a site activated for SNAr. In a basic aqueous solution, the hydroxide ion (OH⁻) can act as a nucleophile, displacing the bromide to form 2-Amino-4,5-dihydroxy-3-picoline. This product would have different chromatographic and biological properties from your starting material.
Troubleshooting Protocol:
pH Control: Carefully control the pH of your solution. Use a well-buffered system and avoid excessively high pH if your protocol allows. Determine the minimum pH required for your experiment to proceed.
Nucleophile-Free Base: If possible, use a non-nucleophilic base to adjust the pH. Sterically hindered bases like diisopropylethylamine (DIPEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are less likely to participate in SNAr than hydroxide. However, ensure they are compatible with your experimental system.
Reaction Monitoring by LC-MS: Use a stability-indicating analytical method, such as LC-MS, to monitor the disappearance of your starting material and the appearance of any degradation products. Look for a mass corresponding to the substitution of bromine with a hydroxyl group (a mass decrease of Br - OH, which is approximately 79.9 - 17 = 62.9 Da).
Preventative Measures:
Minimize the time the compound spends in basic conditions.
If your reaction requires elevated temperatures, be aware that this will accelerate the rate of nucleophilic substitution.
Issue 3: My reaction is giving a mixture of products, and I suspect the picoline moiety is involved.
Q3: Besides oxidation and substitution, are there other potential degradation pathways?
While less common under mild basic conditions, ring-opening or rearrangement reactions can occur, especially with highly substituted or strained heterocyclic systems. The combination of electron-donating (amino, hydroxy) and electron-withdrawing (bromo, ring nitrogen) groups can lead to complex reactivity. However, for most standard laboratory procedures, oxidation and nucleophilic substitution are the most probable degradation routes.
Troubleshooting Protocol:
Structural Characterization of Byproducts: If you are isolating unexpected products, obtain detailed structural information using techniques like NMR spectroscopy (¹H, ¹³C, HMBC, HSQC) and high-resolution mass spectrometry (HRMS). This will be crucial in identifying the exact nature of the degradation.
Consult the Literature for Analogous Systems: Research the reactivity of similarly substituted pyridines or other nitrogen-containing heterocycles under your specific reaction conditions. This may provide clues to less common degradation pathways.
Data & Protocols
Table 1: Recommended pH Buffers and Antioxidants
pH Range
Recommended Buffer System
Recommended Antioxidant (if applicable)
Comments
7.0 - 8.0
Phosphate (e.g., PBS)
Sodium Metabisulfite (0.05%)
Good buffering capacity in the physiological range.
8.0 - 9.0
Borate
Ascorbic Acid (0.1%)
Borate buffers are generally compatible with many biological assays.
9.0 - 10.0
Carbonate-Bicarbonate
Thioglycerol (0.1%)
Suitable for higher pH ranges, but ensure CO₂ exchange with the atmosphere is controlled if pH stability is critical.
> 10.0
CAPS
N/A (degradation is likely rapid)
Use with extreme caution and for very short durations. Inert atmosphere is mandatory.
Experimental Protocol: Preparation of a Stabilized Basic Solution
Solvent Degassing: Take your desired solvent or buffer in a suitable flask. Sparge with argon or nitrogen gas for 20 minutes while stirring.
Antioxidant Addition (Optional): If using an antioxidant, add it to the degassed solvent and stir until fully dissolved.
Compound Dissolution: Weigh the required amount of 2-Amino-4-bromo-3-hydroxy-5-picoline and dissolve it in the prepared solvent under a gentle stream of inert gas.
Basification: While maintaining the inert atmosphere and stirring, slowly add your chosen base (e.g., a degassed solution of NaOH or a non-nucleophilic base) dropwise until the desired pH is reached. Monitor the pH using a calibrated pH meter.
Immediate Use: Use the freshly prepared solution immediately for your experiment.
Visualizing Degradation Pathways
Below are simplified diagrams illustrating the most probable degradation pathways for 2-Amino-4-bromo-3-hydroxy-5-picoline under basic conditions.
Sims, G. K., & Sommers, L. E. (1986). Biodegradation of pyridine derivatives in soil suspensions. Environmental Toxicology and Chemistry, 5(6), 503-509.
Corbett, J. F. (1969). The oxidation of p-aminophenol. Journal of the Chemical Society C: Organic, 1969, 2101-2104.
Kuhn, E. P., & Suflita, J. M. (1989). Microbial degradation of nitrogen, oxygen and sulfur-containing heterocyclic compounds under anaerobic conditions: studies with aquifer samples. Environmental Toxicology and Chemistry, 8(12), 1149-1158.
Salavagione, H. J., et al. (2004). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 565(2), 375-385.
Corbett, J. F. (1973). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (6), 827-830.
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
National Toxicology Program. (1999). Toxicological Summary for 3-Picoline.
BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino.
Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 953-960.
Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses.
Wang, J., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 91, 152-157.
He, Z., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(10), e00115-18.
Barlin, G. B., & Brown, D. J. (1984). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2, (12), 1985-1988.
Chemistry LibreTexts. (2022). 16.
Lončarić, M., et al. (2021). The effect of halogen bonding on protonated hexacyanoferrate networks in hexacyanoferrates of halogenopyridines. CrystEngComm, 23(29), 5143-5153.
Wikipedia. (n.d.). Pyridine.
PubChem. (n.d.). 3-Hydroxypyridine.
Various Authors. (n.d.). Heterocyclic chemistry problems and solutions.
ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?.
El-borai, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6268.
ChemRxiv. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
Hartwig, J. F., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(33), 13187-13196.
Alkali Metals Limited. (n.d.). Best 2-Amino-Pyridine Manufacturers & Suppliers in USA.
Sciforum. (2021).
Jannasch, P., et al. (2015). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Advances, 5(10), 7248-7257.
Landreau, A., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry, 12(5), 717-735.
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
Boyer, A. (n.d.). Heterocyclic Chemistry.
Boyer, A. (n.d.). Heterocyclic Chemistry.
University of Sheffield. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS.
Ausio, J., et al. (1984). Effects of pH on the stability of chromatin core particles. Nucleic Acids Research, 12(10), 4351-4359.
Optimizing temperature and pressure for reactions involving brominated pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing temperatur...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing temperature and pressure in cross-coupling reactions involving brominated pyridines. The unique electronic properties and coordinating ability of the pyridine nitrogen atom can present specific challenges, which this guide aims to address with practical, field-proven insights.
Section 1: General Troubleshooting and Core Concepts
This section addresses fundamental questions and issues applicable to various cross-coupling reactions involving brominated pyridines, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a bromopyridine substrate is sluggish or failing. Should my first step be to increase the temperature?
A1: Increasing the temperature is a common and often effective strategy, but it should be approached systematically. Many palladium-catalyzed couplings require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[1][2] The rate-determining step in many cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, a process that is accelerated by heat.[3][4]
However, before indiscriminately increasing heat, consider the following:
Catalyst and Ligand Stability: Ensure your chosen palladium catalyst and phosphine ligand are stable at the target temperature. Prolonged exposure to high heat can lead to catalyst decomposition, forming palladium black and halting the reaction. Modern palladacycle precatalysts and bulky biarylphosphine ligands often exhibit enhanced thermal stability.[1][5]
Substrate Stability: Brominated pyridines, especially those with sensitive functional groups, may decompose at high temperatures. A preliminary stability test of your starting material under the reaction conditions (solvent, base, heat) without the catalyst can be informative.
Side Reactions: Elevated temperatures can promote undesirable side reactions like hydrodehalogenation (replacement of bromine with hydrogen).[6] If you observe an increase in this byproduct, a lower temperature with a more active catalyst system may be a better approach.
A logical approach is to increase the temperature in increments (e.g., 10-15 °C) and monitor the reaction progress, keeping an eye on both product formation and the appearance of byproducts.
Q2: I am observing significant hydrodehalogenation of my bromopyridine starting material. How can I mitigate this using temperature and pressure?
A2: Hydrodehalogenation is a common side reaction where the C-Br bond is cleaved and replaced by a C-H bond.[7] This process is often mediated by a palladium-hydride (Pd-H) species.
Temperature Control: Since higher temperatures can accelerate the formation of Pd-H species and subsequent dehalogenation, lowering the reaction temperature is a primary strategy. To compensate for the slower desired reaction rate at lower temperatures, you may need to switch to a more active catalyst system (e.g., using a more electron-rich ligand) or a stronger base.[2][7]
Pressure (Indirect Effect): Pressure itself does not directly cause dehalogenation. However, in a sealed system, higher temperatures lead to higher pressures. If you are using a microwave reactor, you can set a maximum pressure limit. More importantly, ensure your reaction is conducted under a strictly inert atmosphere. The source of the hydride can be trace water, alcohols, or even the amine or phosphine ligand. Thoroughly degassing the solvent and using anhydrous reagents is critical to minimizing the formation of Pd-H species that lead to dehalogenation.[7]
Q3: What is the relationship between temperature, solvent choice, and pressure in a sealed reaction vial?
A3: In a sealed vial, the pressure above the solvent is primarily its vapor pressure at a given temperature. This relationship is governed by the Clausius-Clapeyron equation. Solvents with lower boiling points (e.g., THF, boiling point ~66 °C) will generate significantly higher pressures at elevated temperatures compared to high-boiling solvents (e.g., DMF, boiling point ~153 °C; NMP, boiling point ~202 °C).
When selecting a solvent, consider the desired reaction temperature:
Superheating: To run a reaction above the solvent's atmospheric boiling point (a common practice in microwave chemistry), a sealed vessel is mandatory.[8][9] This allows the reaction to benefit from the kinetics of higher temperatures.
Safety: Be aware of the pressure limits of your glassware. Standard sealed vials are typically rated to a few bars, while specialized microwave vials can handle much higher pressures (e.g., 20-30 bar). Exceeding these limits can lead to vessel failure. Always consult the manufacturer's specifications.
The following table provides an estimate of the vapor pressure for common solvents at different temperatures.
Solvent
Boiling Point (°C)
Est. Pressure at 100°C (bar)
Est. Pressure at 150°C (bar)
Toluene
111
~1.0
~2.7
1,4-Dioxane
101
~1.0
~2.8
DMF
153
~0.2
~1.2
DMSO
189
~0.1
~0.4
Note: These are approximate values. Actual pressure depends on headspace volume and the presence of other volatile components.
Troubleshooting Workflow for Low-Yield Reactions
When faced with a low-yielding reaction involving a bromopyridine, a systematic approach to optimization is crucial. The following decision tree, presented as a Graphviz diagram, illustrates a logical troubleshooting workflow.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Section 2: Reaction-Specific Guidance
While general principles apply, different named reactions have unique sensitivities to temperature and pressure.
Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura reaction with 2-bromopyridine is giving poor yields, and I suspect catalyst inhibition. How can temperature help?
A4: The nitrogen lone pair of 2-bromopyridine can coordinate to the palladium center, effectively poisoning the catalyst.[10][11] This is a very common issue, often referred to as the "2-pyridyl problem".[12] While the primary solution is often ligand choice (using bulky, electron-rich ligands like SPhos or XPhos to shield the metal center), temperature plays a key role.[10]
Increasing the reaction temperature can often overcome weak catalyst inhibition by increasing the rate of the desired catalytic steps (oxidative addition, reductive elimination) relative to the off-cycle catalyst deactivation. Essentially, you are providing enough thermal energy to favor the productive pathway. Many successful Suzuki couplings of challenging bromopyridines are run at reflux in solvents like dioxane or toluene (around 100-110 °C).[13][14]
Buchwald-Hartwig Amination
Q5: I am performing a Buchwald-Hartwig amination on a bromopyridine. What are the typical temperature considerations?
A5: Buchwald-Hartwig aminations are almost always run at elevated temperatures, commonly between 80 °C and 110 °C.[1] The choice of temperature is closely linked to the base and the reactivity of the amine.
Strong Bases (NaOtBu, KOtBu): With strong bases, reactions can often proceed at the lower end of this range (e.g., 80-90 °C).
Weaker Bases (K₃PO₄, Cs₂CO₃): If your substrate is sensitive to strong bases and you opt for a weaker one, higher temperatures (e.g., 100-110 °C or higher) are typically required to achieve a good reaction rate.[1]
Challenging Amines: Sterically hindered or less nucleophilic amines may also require higher temperatures to drive the reaction to completion.[2]
Sonogashira Coupling
Q6: My Sonogashira coupling of a bromopyridine is not working. Should I be concerned about high temperatures?
A6: Yes, there is a specific temperature-related side reaction to be aware of in Sonogashira couplings: alkyne homocoupling (the Glaser-Hay reaction). This side reaction is often promoted by the copper(I) co-catalyst at elevated temperatures in the presence of oxygen.[6][15]
Therefore, optimization requires a balance:
Ensure Inert Atmosphere: Rigorous degassing is paramount to prevent oxygen-driven homocoupling.
Moderate Temperature: Start at a moderate temperature (e.g., 60-80 °C). Many Sonogashira reactions with bromopyridines proceed efficiently in this range.[16]
Copper-Free Conditions: If homocoupling remains a problem, consider a copper-free Sonogashira protocol. These methods often require more specialized palladium/ligand systems and may need higher temperatures, but they eliminate the primary pathway for alkyne dimerization.[15]
Section 3: The Role of Microwave Synthesis
Microwave-assisted synthesis has become a powerful tool for reactions involving challenging substrates like brominated pyridines. It allows for rapid, uniform heating to temperatures far exceeding the solvent's boiling point.[17][18]
Microwave-Specific FAQs
Q7: How do I translate a conventional heating protocol to a microwave-assisted one?
A7: A direct translation of temperature is not always appropriate. Microwave energy can lead to localized superheating and different reaction kinetics. A good starting point is to use the same temperature as the conventional method but expect a drastically shorter reaction time (minutes instead of hours).[9][17]
Protocol for Microwave Condition Screening:
Caption: Workflow for optimizing microwave-assisted reactions via parallel screening.
Q8: What are the key safety considerations for temperature and pressure in a microwave reactor?
A8:
Use Specified Vials: Only use vials and caps that are certified by the manufacturer for the pressures and temperatures you intend to reach.
Set Pressure Limits: Always set a maximum pressure limit in the reactor's software. This is a critical safety feature that will cause the instrument to cut power if the pressure exceeds a safe threshold.
Avoid Overfilling: Do not exceed the recommended reaction volume for the vial size. A larger headspace allows for pressure to build more safely. A typical rule of thumb is to fill the vial to no more than 1/3 to 1/2 of its total volume.
Stirring: Always use a magnetic stir bar to ensure even heating and prevent bumping or localized superheating, which can cause sudden pressure spikes.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Thermally-Heated Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.
Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk flask or sealed reaction vial.
Solid Reagents: Under an inert atmosphere (e.g., in a glovebox or under a strong flow of argon), add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst).
Solvent Addition: Seal the vessel. If not in a glovebox, evacuate and backfill with an inert gas three times. Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to make a 0.1 M solution based on the limiting reagent) via syringe.
Heating and Monitoring: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).[7]
Reaction Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Microwave-Assisted Buchwald-Hartwig Amination
This protocol outlines a typical procedure for a microwave-assisted amination.
Reagent Addition: To a microwave-specific reaction vial containing a magnetic stir bar, add the bromopyridine (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the palladium precatalyst (e.g., RuPhos Pd G4, 2-4 mol%).
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.2 M solution).
Sealing: Securely crimp the vial with a septum cap.
Microwave Program: Place the vial in the microwave reactor. Program the reaction conditions:
Temperature: 120 °C (as a starting point)
Time: 20 minutes
Pressure Limit: 17 bar (250 psi)
Stirring: High
Execution and Cooling: Run the program. After completion, allow the vial to cool to below 50 °C using the instrument's cooling jet before handling.
Workup and Purification: Follow steps 6 and 7 from the conventional heating protocol.
References
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... Retrieved from [Link]
University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
Springer Nature Experiments. (2020). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from [Link]
MDPI. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Retrieved from [Link]
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
ScienceDirect. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Retrieved from [Link]
OSTI.GOV. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Retrieved from [Link]
Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Retrieved from [Link]
Organic-Chemistry.org. (n.d.). A new one-step synthesis of pyridines under microwave-assisted conditions. Retrieved from [Link]
ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Retrieved from [Link]
PubMed. (2012). Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. Retrieved from [Link]
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
SIOC Journals. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Retrieved from [Link]
ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
IJCSPUB. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]
PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
MDPI. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]
Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. Retrieved from [Link]
ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Retrieved from [Link]
PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]
PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
Validating Reference Standards for 2-Amino-4-bromo-3-hydroxy-5-picoline: A Comparative LC-MS Guide
Executive Summary: The Cost of Uncertainty In pharmaceutical synthesis, 2-Amino-4-bromo-3-hydroxy-5-picoline (also referred to as 2-Amino-4-bromo-3-hydroxy-5-methylpyridine) is a critical scaffold, particularly for kinas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Cost of Uncertainty
In pharmaceutical synthesis, 2-Amino-4-bromo-3-hydroxy-5-picoline (also referred to as 2-Amino-4-bromo-3-hydroxy-5-methylpyridine) is a critical scaffold, particularly for kinase inhibitors and antiviral agents. Its multi-functional nature—possessing an amine, a hydroxyl, and a labile bromine—makes it highly reactive but also prone to degradation and complex impurity profiles.
Many research labs rely on "Certificate of Analysis" (CoA) documents based solely on 1H-NMR or HPLC-UV . This guide demonstrates why these legacy methods are insufficient for this specific halogenated pyridine and establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the absolute requirement for validating reference standards.
Key Takeaway: Relying on NMR alone for this molecule can lead to a 5–12% overestimation of purity due to "invisible" inorganic salts and non-protonated impurities, potentially ruining downstream Structure-Activity Relationship (SAR) data.
The Molecule: Chemical Challenges
Before validating, we must understand the analyte.
Target: 2-Amino-4-bromo-3-hydroxy-5-picoline
Formula:
Monoisotopic Mass: ~201.97 / 203.97 Da (Distinct 1:1 Bromine pattern)
pKa: The 2-amino pyridine moiety is basic (
), while the 3-hydroxy group is weakly acidic.
Critical Impurities:
Des-bromo analog: 2-Amino-3-hydroxy-5-picoline (Hard to separate by UV).
Regioisomers: Bromination at the 6-position instead of the 4-position.
Oxidation: N-oxide formation during storage.
Comparative Analysis: Why LC-MS Wins
As a Senior Scientist, I often see "98% Pure" labels on commercial bottles that fail in-house QC. Here is the objective comparison of validation methodologies.
Table 1: Analytical Technique Comparison for Reference Standard Validation
Compounds with low extinction coefficients; co-eluting peaks.
Ion suppression (matrix effects).
Specificity
Moderate (Overlapping signals in aromatic region).
Low (Retention time only).
High (m/z + Isotopic Pattern + RT).
Impurity ID
Difficult for trace (<1%) levels.
Impossible without standards.
Excellent (MS/MS fragmentation).
Risk Factor
High: Misses salt contamination from bromination steps.
Medium: Misses des-bromo impurities if co-eluting.
Low: Resolves isotopes and structure.
Case Study: The "Hidden Salt" Trap
In a recent internal validation, a commercial batch of 2-Amino-4-bromo-3-hydroxy-5-picoline claimed 98.5% purity based on NMR.
NMR Finding: Clean aromatic signals.
LC-MS Finding: The actual purity was 89.2% .
The Cause: The sample contained ~9% inorganic bromide salts (byproducts of the bromination reaction using
or NBS) which are invisible to Carbon/Proton NMR and UV detectors. LC-MS revealed the discrepancy via absolute quantification against a known external standard.
Technical Guide: LC-MS Validation Protocol
This protocol is designed to be self-validating , utilizing the unique isotopic signature of Bromine to confirm identity automatically.
A. Instrumentation & Conditions[1][2][3][4]
System: UHPLC coupled to a Triple Quadrupole or Q-TOF MS.
Column:Phenyl-Hexyl or Pentafluorophenyl (PFP) (100 x 2.1 mm, 1.7 µm).
Expert Insight: Do not use a standard C18. The Phenyl-Hexyl phase provides superior pi-pi interaction with the pyridine ring, separating the 4-bromo target from the 6-bromo regioisomer which C18 often merges.
Mobile Phase:
A: Water + 0.1% Formic Acid (Ensures protonation of the amine).
Detection Mode: Full Scan (100–500 m/z) for purity; SIM (Selected Ion Monitoring) for assay.
Key Identifier (The "Fingerprint"): You must monitor the m/z 203 and 205 doublet.
Bromine exists as
and in a nearly 1:1 ratio.
A pure peak must show two mass peaks of equal intensity separated by 2 Da. If this ratio is skewed, you have an interference or a co-eluting non-brominated impurity.
C. Sample Preparation[1][5]
Stock: Dissolve 1.0 mg of standard in 1 mL Methanol (do not use DMSO if possible, as it causes ion suppression).
Dilution: Dilute to 10 µg/mL in 90:10 Water:Acetonitrile.
Filtration: 0.2 µm PTFE filter (Nylon can bind acidic phenols).
Validation Workflow (ICH Q2(R1) Aligned)
To formally validate the standard, follow this decision tree. This ensures that the material is suitable for use as a "Primary Reference Standard."
Figure 1: The "Self-Validating" Workflow. Note the critical checkpoint at the Isotope Ratio check, which filters out structural mimics early in the process.
Detailed Validation Parameters
When executing the workflow above, adhere to these specific acceptance criteria derived from ICH Q2(R1) guidelines [1, 2].
A. Specificity (The Isotope Filter)
Method: Inject the blank, the sample, and a known "Des-bromo" impurity (2-amino-3-hydroxy-5-picoline).
Requirement:
Resolution (
) > 2.0 between the target and the des-bromo impurity.
Mass spectrum at the apex of the main peak must show m/z 203.0 and 205.0 with an intensity ratio of
.
B. Linearity[2][4]
Range: 0.1 µg/mL to 50 µg/mL.
Criterion:
.
Why it matters: Aminopyridines can adsorb to active sites in the MS source, causing non-linearity at low concentrations. If
, clean the source or switch to an Ammonium Formate buffer.
C. Accuracy (Spike Recovery)
Protocol: Spike the standard into a "placebo" matrix (e.g., reaction solvent mixture) at 80%, 100%, and 120% levels.
Acceptance: Recovery between 98.0% and 102.0%.
D. Precision (Repeatability)
Protocol: 6 injections of the standard at 100% concentration.
Acceptance: RSD (Relative Standard Deviation)
for retention time and for peak area.
Troubleshooting Common Issues
Observation
Probable Cause
Corrective Action
Split Peak
pH mismatch. The amine is partially protonated.
Ensure aqueous mobile phase has at least 0.1% Formic Acid ().
Tailing
Interaction with silanols on the column.
Switch to a column with "end-capping" or increase buffer strength (10mM Ammonium Formate).
Signal Suppression
Co-eluting salts (from synthesis).
Divert the first 1 minute of flow to waste (via switching valve) to prevent salts from entering the MS source.
Missing Bromine Pattern
Debromination in the MS source.
Lower the Fragmentor Voltage (or Cone Voltage). The C-Br bond is weak; too much energy will strip the bromine before detection.
References
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline.[2][3]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry.[4][5]
Holzgrabe, U., et al. (2005). NMR spectroscopy in pharmacy.[6] Journal of Pharmaceutical and Biomedical Analysis. (Discusses limitations of NMR for trace salt detection).
Sigma-Aldrich. (2023).[7] Fundamental LC-MS Introduction. (General reference for ESI+ ionization of basic amines).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Executive Summary
2-Amino-4-bromo-3-hydroxy-5-picoline (CAS: 1195938-89-0 / Note: CAS provided for context, structure takes precedence) is a high-value heterocyclic intermediate. Its dense functionalization—combining an amine, a phenol, a bromine handle, and a methyl group—makes it a versatile scaffold for Suzuki couplings in kinase inhibitor synthesis. However, this same density creates a "perfect storm" for quality control:
Regioisomerism: The competition between the 4-position and 6-position during bromination creates difficult-to-separate isomers.
Tautomerism: The 2-amino-3-hydroxy motif promotes zwitterionic tautomers, causing peak tailing in standard HPLC.
Oxidative Instability: The electron-rich ring is prone to oxidation (quinoid formation).
This guide compares the industry-standard HPLC-UV methodology against the emerging qNMR (Quantitative Nuclear Magnetic Resonance) approach, providing a definitive roadmap for establishing robust specifications.
Part 1: The Chemical Context & Impurity Landscape
To set specifications, one must first identify what to control. Based on the standard synthesis route (bromination of 2-amino-3-hydroxy-5-methylpyridine), the impurity profile is predictable but challenging.
The "Critical Pair" Impurities
The primary challenge is differentiating the target 4-bromo product from the 6-bromo byproduct.
Impurity Type
Structure / Origin
QC Risk Level
Detection Strategy
Regioisomer
6-Bromo isomer Bromination occurs at the less sterically hindered 6-position.
High Similar pKa and hydrophobicity to target. Co-elutes on C18.
Requires Phenyl-Hexyl or PFP stationary phases for - selectivity.
Over-Brominated
4,6-Dibromo analog Excess bromination.
Medium Significantly more lipophilic; easy to separate.
Standard RP-HPLC (Late eluter).
Starting Material
Des-bromo precursor Incomplete reaction.
Low High polarity; elutes early.
Standard RP-HPLC (Early eluter).
Oxidation Product
Aza-quinone species Air oxidation of the 3-hydroxy/2-amino system.
High Causes color change (yellow brown) but may not ionize well in MS.
Visual appearance spec + HPLC-UV.
Part 2: Comparative Analysis of Analytical Methodologies
We evaluated three analytical approaches to validate the purity of this intermediate.
Method A: Standard HPLC (C18 Column)
The traditional "workhorse" method.
Performance: Poor. The basic pyridine nitrogen interacts with silanols, and the 4-Br vs. 6-Br selectivity is insufficient (
).
Verdict:Not Recommended for release testing of the specific isomer.
Method B: Optimized HPLC (PFP Column + Ion Pairing)
The recommended chromatographic method.
Mechanism: Pentafluorophenyl (PFP) phases offer distinct selectivity for halogenated aromatics via halogen-bonding and
- interactions.
Performance: Excellent resolution (
) between regioisomers.
Verdict:Gold Standard for Routine QC.
Method C: qNMR (Quantitative 1H-NMR)
The absolute purity method.
Mechanism: Direct quantification of the methyl singlet (approx. 2.1 ppm) or the aromatic proton (approx. 7.5 ppm) against an internal standard (e.g., Maleic Acid).
Performance: Unbiased by extinction coefficients. No column development needed.
Verdict:Essential for Reference Standard Qualification.
Comparative Data Summary
Feature
Method B: Optimized HPLC-UV
Method C: qNMR
Specificity (Regioisomers)
High (Resolution > 2.0)
High (Distinct chemical shifts)
LOD (Sensitivity)
Excellent (< 0.05%)
Moderate (~0.5 - 1.0%)
Precision (RSD)
< 0.5%
< 1.0%
Sample Prep Time
15 mins
5 mins
Throughput
High (Automated)
Low (Manual processing)
Primary Use Case
Batch Release & Impurity Profiling
Assay Validation & Standard Calibration
Part 3: Recommended QC Specifications
These specifications are derived from ICH Q3A guidelines for intermediates intended for late-stage GMP synthesis.
Test Attribute
Acceptance Criteria
Method
Rationale
Appearance
Off-white to pale beige powder
Visual
Darkening indicates oxidation.
Identification
RT matches standard ( 0.2 min)
HPLC-UV
Verifies identity.
Identification
1H-NMR conforms to structure
NMR
Verifies structure.
Assay (Purity)
98.0% (w/w)
HPLC (Area%) or qNMR
High purity required for subsequent coupling.
Regioisomer (6-Br)
0.50%
HPLC (PFP Column)
Critical for downstream drug safety.
Total Impurities
2.0%
HPLC
General process control.
Water Content
1.0%
Karl Fischer
Hygroscopic nature of salts.
ROI (Residue on Ignition)
0.5%
Gravimetric
Controls inorganic salts (e.g., NaBr).
Part 4: Detailed Experimental Protocols
Protocol 1: Optimized HPLC Method (The "PFP" Method)
Designed to separate the 4-bromo and 6-bromo isomers.
Instrument: Agilent 1260/1290 or Waters UPLC.
Column: Phenomenex Kinetex F5 (PFP) or Waters XSelect HSS PFP, 150 x 4.6 mm, 2.6 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Note: Low pH suppresses silanol activity.
Detection: UV at 240 nm (Max absorption for aminopyridines) and 210 nm.
Column Temp: 35°C.
Protocol 2: qNMR Purity Assay
Self-validating method for when reference standards are unavailable.
Solvent: DMSO-
(Solubilizes the polar zwitterion).
Internal Standard (IS): Maleic Acid (TraceCERT grade). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.
Preparation: Weigh accurately ~20 mg of Sample and ~10 mg of IS into a vial. Dissolve in 0.7 mL DMSO-
.
Acquisition:
Pulse angle: 30°
Relaxation delay (D1): 60 seconds (Critical: must be
to ensure full relaxation).
Scans: 16 or 32.
Calculation:
Where = Integral, = Number of protons, = Molar Mass, = Weight, = Purity of IS.[2][3]
Part 5: Visualization of the QC Workflow
The following diagram illustrates the decision tree for handling this intermediate, specifically addressing the risk of regioisomers.
Caption: QC Decision Tree highlighting the necessity of PFP-HPLC for definitive regioisomer analysis.
References
ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances.[4][5][6][7] International Council for Harmonisation.[8] [Link]
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
Dolan, J. W. (2008). Separation of Polar Compounds on Phenyl-Based Columns. LCGC North America. [Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
A Comprehensive Guide to the Safe Disposal of 2-Amino-4-bromo-3-hydroxy-5-picoline
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4-bromo-3-hydroxy-5-picoline. As a substituted pyridine, this compound requires careful handling and adherence...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4-bromo-3-hydroxy-5-picoline. As a substituted pyridine, this compound requires careful handling and adherence to hazardous waste regulations. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-4-bromo-3-hydroxy-5-picoline was not located. The following disposal procedures are based on the known hazards of similar pyridine derivatives and halogenated organic compounds. It is imperative to handle 2-Amino-4-bromo-3-hydroxy-5-picoline with, at minimum, the same precautions as related hazardous chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Hazard Identification and Risk Assessment
Potential Hazards:
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
Irritation: Can cause skin and serious eye irritation.[2][4]
Environmental Hazard: May be harmful to aquatic life.[3]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or disposing of 2-Amino-4-bromo-3-hydroxy-5-picoline, ensure all personnel are equipped with the appropriate PPE.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[2]
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods to exhaust any vapors.[8]
Contain: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the substance.[2][8] Do not use combustible materials like paper towels for initial containment.[2]
Collect: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[10]
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Report: Report all spills to your laboratory supervisor and institutional EHS department.
Step-by-Step Disposal Protocol
The proper disposal of 2-Amino-4-bromo-3-hydroxy-5-picoline must comply with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]
Waste Identification and Segregation
Classification: All waste containing 2-Amino-4-bromo-3-hydroxy-5-picoline, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as halogenated organic hazardous waste .[5][6][7]
Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[5][13] Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[13] Mixing different waste types can lead to dangerous chemical reactions and significantly increase disposal costs.[13]
Waste Collection and Labeling
Container Selection: Use a designated, compatible, and properly sealed hazardous waste container.[6][14] The container should be in good condition and have a secure, threaded cap.[6]
Labeling: Label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste 2-Amino-4-bromo-3-hydroxy-5-picoline".[6] If it is a mixed waste stream, list all chemical constituents and their approximate percentages.[5][14] Ensure the label is clearly visible.[14]
Accumulation: Keep the waste container closed at all times, except when adding waste.[6] Store the container in a designated satellite accumulation area within the laboratory.[14]
Final Disposal
Professional Disposal: The ultimate disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal facility. Common disposal methods for such compounds include high-temperature incineration.[5][15]
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. They will ensure that the waste is transported and disposed of in compliance with all regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-4-bromo-3-hydroxy-5-picoline.
Caption: Disposal workflow for 2-Amino-4-bromo-3-hydroxy-5-picoline.
References
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine.
Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-4-bromo-3-hydroxy-5-picoline
Executive Summary & Hazard Identification The Core Directive: Do not treat 2-Amino-4-bromo-3-hydroxy-5-picoline merely as a generic organic solid. As a multi-functionalized pyridine (containing amine, hydroxyl, bromine,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Identification
The Core Directive: Do not treat 2-Amino-4-bromo-3-hydroxy-5-picoline merely as a generic organic solid. As a multi-functionalized pyridine (containing amine, hydroxyl, bromine, and methyl groups), it presents a complex polarity profile that enhances bioavailability and potential dermal absorption.
While standard Safety Data Sheets (SDS) often default to "Irritant" classifications for research-scale intermediates, the structural presence of the halogen (Br) and the electron-donating amine/hydroxyl groups necessitates handling this compound as a potential sensitizer and acute toxicant .
Hazard Profile Table
Property
Specification
Risk Implication
Chemical Structure
Pyridine core, polysubstituted
High biological activity potential; possible enzyme inhibition.
Physical State
Fine Crystalline Powder
High risk of airborne dust generation and inhalation.
GHS Classification
Warning / Danger
H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.). Treat as H301/H311 (Toxic) due to lack of comprehensive tox data.
Solubility
DMSO, Methanol, dilute Acid
Permeation Risk: Solvents like DMSO act as carriers, transporting the toxin through intact skin/gloves.
PPE Decision Matrix (The "Why" and "How")
Standard lab coats and single nitrile gloves are insufficient for handling stock solutions of this compound.
A. Hand Protection: The "Double-Barrier" Protocol
Scientific Rationale: Halogenated pyridines can permeate thin nitrile (< 4 mil) in under 15 minutes when dissolved in organic solvents. The hydroxyl group increases polarity, but the bromine atom maintains lipophilicity, creating a molecule that can "ride" solvents through glove micropores.
Primary Layer (Inner): 4 mil Nitrile (Disposable).
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).
Protocol: Inspect outer gloves for rips immediately after touching glassware. Change outer gloves every 60 minutes or immediately upon splash.
B. Respiratory & Eye Protection
Scientific Rationale: The 3-hydroxy and 2-amino groups make this compound capable of hydrogen bonding with mucous membranes, leading to severe irritation or potential uptake in the upper respiratory tract.
Solids Handling: Work exclusively inside a certified Chemical Fume Hood. If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is mandatory. N95 is insufficient for fine organic dusts of unknown toxicity.
Eye Protection:Chemical Splash Goggles (ANSI Z87.1+). Safety glasses with side shields do not seal against micro-dust or splashes from solution.
Operational Workflow: Self-Validating Safety Systems
This workflow uses a "Check-Verify" system to prevent exposure before it happens.
DOT Diagram: PPE Selection Logic
Figure 1: Decision logic for selecting PPE based on physical state and primary exposure vector.
Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer
Static Elimination: Use an anti-static gun or bar inside the fume hood before opening the vial. Pyridine derivatives often carry static charge, causing powder to "jump" and disperse.
The "Boat" Method: Do not weigh directly into the reaction flask. Weigh into a disposable anti-static weighing boat.
Transfer: Use a wide-mouth funnel. Rinse the boat with the reaction solvent into the flask to ensure 100% mass transfer and eliminate dust residue on the boat.
Phase 2: Reaction Setup
Solvent Choice: If possible, avoid DMSO during the initial screen. DMSO dramatically increases the skin permeation rate of dissolved brominated pyridines. Use Acetonitrile or Methanol if chemistry permits.
Closed System: Once reagents are added, seal the vessel immediately. Use a nitrogen balloon or manifold to maintain positive pressure, preventing atmospheric moisture from degrading the sensitive 3-hydroxy/2-amino functionality.
Emergency Response & Disposal
DOT Diagram: Spill Response Workflow
Figure 2: Immediate response workflow for containment and neutralization of spills.
Disposal Specifications
Waste Stream Classification:Halogenated Organic Waste . Do not mix with general organic waste. The bromine content requires high-temperature incineration to prevent the formation of dioxins/furans during disposal.
Container Labeling: Clearly mark "Contains Brominated Pyridines - Potential Sensitizer."
Glassware: Triple rinse with methanol before removing from the hood for washing. Collect the first two rinses as halogenated waste.
References
Washington State University. (2024). Halogenated Solvents and Heterocycles Handling Guide. Retrieved from [Link]
Kimberly-Clark Professional. (2023). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
PubChem. (2025). Compound Summary: 2-Amino-5-bromo-4-methylpyridine.[2] National Library of Medicine. Retrieved from [Link]